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6-Ethyl-2-phenylindolizine

Cat. No.: B11514470
M. Wt: 221.30 g/mol
InChI Key: ZOTZLJLIJRDAKW-UHFFFAOYSA-N
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Description

Overview of Fused Heterocyclic Chemistry and Indolizine (B1195054) Scaffolds

Fused heterocyclic compounds, which consist of two or more rings sharing at least one common bond and containing at least one heteroatom, are fundamental components in medicinal chemistry and materials science. colab.wsresearchgate.net The indolizine system, an isomer of indole (B1671886), is a bicyclic aromatic compound composed of a fused pyridine (B92270) and pyrrole (B145914) ring, with a nitrogen atom at the bridgehead. citedrive.comnih.gov This arrangement results in a planar, 10-π electron aromatic system that is isoelectronic with naphthalene. nih.govijettjournal.org The unique structural and electronic features of indolizines have made them a "privileged scaffold" in drug discovery, meaning they are capable of binding to multiple biological targets. colab.wscitedrive.com Consequently, indolizine derivatives have been investigated for a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. researchgate.netderpharmachemica.comchim.it

Historical Context of Indolizine Synthesis and Structural Elucidation

The history of indolizine chemistry dates back to 1890 when Angeli first proposed the structure of the parent compound, which he named "pyrindole". jbclinpharm.org However, it was not until 1912 that Scholtz accomplished the first synthesis of an indolizine derivative. researchgate.netjbclinpharm.org Early methods, such as the Scholtz and Tschitschibabin reactions, were pivotal in the initial exploration of this class of compounds. jbclinpharm.org The Tschitschibabin reaction, for instance, involves the cyclization of a quaternary salt formed from a 2-alkylpyridine and an α-haloketone. jbclinpharm.org

The structural elucidation of indolizine was a significant milestone. Early researchers noted its pyrrole-like and indole-like reactions and its empirical formula, which is identical to that of indole and isoindole. jbclinpharm.org The definitive structure was confirmed through catalytic reduction, which demonstrated the presence of four double bonds. jbclinpharm.org Since these early discoveries, a plethora of synthetic strategies have been developed, including 1,3-dipolar cycloaddition reactions, which have become a widely used method for preparing a diverse range of substituted indolizines. derpharmachemica.comchim.it These modern synthetic advancements have allowed for the creation of complex indolizine derivatives with specific substitution patterns for various research applications. rsc.orgresearchgate.net

Unique Electronic Architecture and Aromaticity of Indolizine Derivatives

The electronic properties of indolizine are a direct consequence of its fused ring structure and the presence of the bridgehead nitrogen atom. chim.it This unique arrangement leads to a distinct distribution of electron density and a notable level of aromaticity, which are key to its chemical reactivity and biological activity.

Indolizine possesses a delocalized 10-π electron system, which confers significant aromatic character. ijettjournal.orgacs.org This delocalization is responsible for the compound's planarity and many of its characteristic properties, including its fluorescence. derpharmachemica.com The electron density is not uniformly distributed across the bicyclic system. Molecular orbital calculations have shown that the highest electron density is located on the five-membered ring, specifically at the C3 position, followed by the C1 position. jbclinpharm.org This high electron density at C1 and C3 makes these positions the primary sites for electrophilic attack. jbclinpharm.org The six-membered ring, being more electron-deficient, is less reactive towards electrophiles. This predictable reactivity pattern is a cornerstone of indolizine chemistry, allowing for regioselective functionalization. chim.it

Pyrrole and Pyridine Ring Fusion Dynamics

Strategic Importance of 6-Ethyl-2-phenylindolizine within Indolizine Research

Within the vast family of indolizine derivatives, this compound stands out as a compound of significant interest for both synthetic and medicinal chemistry research. Its strategic importance stems from the specific combination of substituents at the C2 and C6 positions, which can be rationally designed to modulate the molecule's physicochemical and biological properties.

Rationale for Specific Substitution Patterns in Indolizine Chemistry

The substitution pattern on the indolizine core is crucial in determining its biological activity and potential therapeutic applications. The principles of structure-activity relationship (SAR) are employed to understand how different functional groups at various positions on the scaffold influence its properties. wikipedia.orglongdom.orgrroij.com

The introduction of an ethyl group at the C6 position of the pyridine ring is a strategic modification that can significantly impact the molecule's properties. Alkyl groups, such as ethyl, can influence the lipophilicity of the compound, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov Furthermore, the steric bulk of the ethyl group at C6 can influence the molecule's conformation and its interaction with specific binding sites on a biological target. nih.govacs.org Studies on C6-substituted indolizines have shown that even small alkyl groups can lead to the generation of products with excellent enantioselectivities in asymmetric reactions, highlighting the stereochemical influence of this substituent. acs.org The functionalization at the C6 position is a known strategy to modulate the biological activity of indolizine derivatives. researchgate.net

Contribution of the Ethyl and Phenyl Substituents to Synthetic and Electronic Studies

The ethyl and phenyl substituents on the indolizine core at the 6- and 2-positions, respectively, play a crucial role in defining the molecule's synthetic accessibility and its electronic characteristics.

Synthetic Contribution:

The primary route for synthesizing 2-substituted indolizines is the Tschitschibabin reaction. jbclinpharm.org For This compound , this would involve the reaction of 5-ethyl-2-methylpyridine with a phenacyl halide, such as 2-bromoacetophenone. The reaction proceeds via the quaternization of the pyridine nitrogen, followed by a base-mediated intramolecular condensation to form the indolizine ring. jbclinpharm.orgrsc.org The presence of the ethyl group at the 5-position of the starting pyridine does not typically hinder this cyclization process.

However, substituents on the indolizine ring can significantly influence the reactivity of the final product in subsequent transformations. For instance, in a study on the asymmetric hydrogenation of various methyl-2-phenylindolizine isomers, it was observed that 6-methyl-2-phenylindolizine was completely unreactive under conditions that successfully reduced other isomers. This suggests that a substituent at the 6-position, such as an ethyl group, may exert significant steric hindrance or electronic effects that deactivate the pyridine ring towards certain catalytic processes.

Electronic Contribution:

The electronic nature of the indolizine ring is a hybrid of the π-electron rich pyrrole and the π-electron deficient pyridine. Substituents can significantly alter this electronic balance.

2-Phenyl Group: The phenyl group at the C-2 position is in conjugation with the indolizine system. Depending on the reaction, it can act as an electron-withdrawing or -donating group through resonance and inductive effects. Its presence is known to influence the molecule's photophysical properties, such as absorption and fluorescence spectra. scispace.com Studies on other 2-phenylindolizine (B189232) derivatives show that further substitution on this phenyl ring can fine-tune the electronic properties of the entire molecule. scispace.com

The combination of an electron-donating ethyl group on the pyridine ring and a conjugating phenyl group on the pyrrole ring creates a unique electronic profile for This compound , making it an interesting candidate for further studies in materials science and as a scaffold in medicinal chemistry.

Physicochemical and Spectroscopic Data of Related Indolizine Derivatives

While specific experimental data for this compound is not widely published, the following tables provide representative data for closely related 2-phenylindolizine derivatives. This information is valuable for predicting the expected properties of the title compound.

Table 1: Physicochemical Properties of Selected 2-Phenylindolizine Derivatives

Compound Name Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C) Appearance Reference
2-Phenylindolizine C₁₄H₁₁N 193.25 210-212 White Solid rsc.org
1-Bromo-3-(ethylsulfonyl)-2-phenylindolizine C₁₆H₁₄BrNO₂S 364.26 106.8-107.3 Green Solid rsc.org
7-Methyl-2-phenylindolizine-1-carboxylate C₁₈H₁₅NO₂ 277.32 167-168 Yellow Crystalline nih.gov
6-ethyl-2-phenyl-1,3-bis(phenylselanyl)indolizine C₃₂H₂₅NSe₂ 593.47 209.8-212.1 Brown solid rsc.org

Table 2: Selected ¹H-NMR and ¹³C-NMR Data for a 2-Phenylindolizine Scaffold Data for 2-Phenylindolizine in CDCl₃

Type Chemical Shift (ppm)
¹H-NMR 8.13 (d, 1H, H-5), 7.81 (d, 2H, Phenyl), 7.64 (s, 1H, H-1), 7.50 (d, 1H, H-8), 7.39 (t, 2H, Phenyl), 7.27 (t, 1H, Phenyl), 7.08 (s, 1H, H-3), 6.70 (dd, 1H, H-6), 6.55 (t, 1H, H-7)
¹³C-NMR 137.9, 134.9, 129.0, 128.8, 127.3, 125.0, 122.9, 119.8, 117.4, 112.2, 110.8, 101.0

Note: The exact chemical shifts for this compound would be influenced by the ethyl group. The ethyl group's protons would likely appear as a quartet and a triplet in the upfield region of the ¹H-NMR spectrum.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H15N B11514470 6-Ethyl-2-phenylindolizine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H15N

Molecular Weight

221.30 g/mol

IUPAC Name

6-ethyl-2-phenylindolizine

InChI

InChI=1S/C16H15N/c1-2-13-8-9-16-10-15(12-17(16)11-13)14-6-4-3-5-7-14/h3-12H,2H2,1H3

InChI Key

ZOTZLJLIJRDAKW-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN2C=C(C=C2C=C1)C3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies for 6 Ethyl 2 Phenylindolizine and Its Analogues

Classical and Established Indolizine (B1195054) Synthetic Routes

The synthesis of the indolizine scaffold is a well-established field, with several named reactions and general strategies forming the bedrock of its chemical literature. chim.itusp.br These methods primarily involve the construction of the five-membered pyrrole (B145914) ring onto a pre-existing pyridine (B92270) ring. For the specific target of 6-Ethyl-2-phenylindolizine, these routes are adapted by selecting appropriately substituted starting materials. The key precursors are typically a pyridine derivative bearing an ethyl group at the 4-position (which becomes the 6-position in the indolizine) and a reagent capable of introducing the phenyl group at the future C2 position. jbclinpharm.orgresearchgate.net

Condensation Reactions

Among the most classical methods for indolizine synthesis are condensation reactions, notably the Tschitschibabin (or Chichibabin) indolizine synthesis. jbclinpharm.orgresearchgate.net This reaction provides a direct route to the indolizine core through a two-step process involving quaternization followed by an intramolecular aldol-type condensation.

The Tschitschibabin synthesis for this compound would commence with 4-ethyl-2-methylpyridine . This starting material is reacted with a phenacyl halide, such as 2-bromoacetophenone , typically in a solvent like acetone (B3395972) or acetonitrile (B52724). researchgate.netrsc.org This first step is an SN2 reaction that forms the quaternary pyridinium (B92312) salt, 1-(2-oxo-2-phenylethyl)-2-methyl-4-ethylpyridinium bromide .

In the second step, the isolated pyridinium salt is treated with a base, such as sodium carbonate or sodium bicarbonate, often in an aqueous or alcoholic medium. researchgate.netrsc.org The base deprotonates the active methylene (B1212753) group of the 2-methyl substituent, generating a transient pyridinium ylide. This ylide then undergoes an intramolecular cyclization, where the carbanion attacks the carbonyl carbon of the phenacyl group. The subsequent dehydration of the resulting alcohol intermediate under the reaction conditions leads to the formation of the aromatic indolizine ring, yielding the final product, This compound . researchgate.net This classical approach is valued for its operational simplicity and the use of readily available starting materials.

1,3-Dipolar Cycloaddition Reactions (Pyridinium Ylide Chemistry)

The 1,3-dipolar cycloaddition reaction is one of the most versatile and widely employed methods for constructing the indolizine framework. chim.itrsc.orgjbclinpharm.org This approach involves the reaction of a pyridinium ylide, acting as a 1,3-dipole, with a dipolarophile, typically an activated alkene or alkyne. chim.itresearchgate.net

The key intermediate for this synthesis is a pyridinium ylide. For the synthesis of this compound, the required ylide is generated from 4-ethylpyridine (B106801) . This pyridine is first quaternized by reaction with an α-halocarbonyl compound that will introduce the C2-substituent and the adjacent methylene group. The ideal reagent is 2-bromoacetophenone . The reaction yields the pyridinium salt, 1-(2-oxo-2-phenylethyl)-4-ethylpyridinium bromide .

This salt is then treated with a base, such as triethylamine (B128534) or potassium carbonate, to remove the acidic proton from the carbon atom adjacent to the pyridinium nitrogen. rsc.org This deprotonation occurs in situ to generate the reactive 1-(4-ethylpyridinium-1-yl)-2-oxo-2-phenylethan-1-ide . This ylide is stabilized by the adjacent benzoyl group, which delocalizes the negative charge, making it sufficiently stable to handle yet reactive enough for the subsequent cycloaddition. rsc.org

Once generated, the pyridinium ylide reacts with a dipolarophile in a [3+2] cycloaddition manner. rsc.orgijettjournal.org To obtain an indolizine that is unsubstituted at the C1 and C3 positions, as in the parent 2-phenylindolizine (B189232) structure, the ideal dipolarophile would be acetylene (B1199291) itself. However, due to its gaseous nature and often low reactivity unless activated, synthetic equivalents or activated alkynes are more commonly used.

A prevalent strategy involves using electron-deficient alkynes, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD) or ethyl propiolate . jbclinpharm.orgresearchgate.netnih.gov The reaction with ethyl propiolate, for instance, would initially form a dihydropindolizine intermediate. This intermediate then undergoes spontaneous aromatization, often facilitated by a mild oxidant present in the reaction medium (like air) or an added oxidizing agent, along with the loss of the ester group, to yield the indolizine. rsc.org When using alkenes as dipolarophiles, such as acrylonitrile (B1666552) or methyl acrylate, a distinct oxidation step is required to convert the initially formed tetrahydroindolizine cycloadduct into the aromatic indolizine. rsc.orgnih.gov

Regioselectivity is a critical consideration in 1,3-dipolar cycloadditions. chim.it In the synthesis of this compound, the use of a symmetrically substituted 4-ethylpyridine as the starting material circumvents the issue of regioselectivity in the pyridine ring. The cyclization can only occur across the C5 and N1 positions, unambiguously leading to a 6-substituted indolizine.

The regioselectivity of the addition to the five-membered ring is determined by the nature of the dipolarophile. thieme-connect.com In the reaction between an unsymmetrical alkyne and the pyridinium ylide, two regioisomers could potentially form. Theoretical and experimental studies show that the regiochemistry is governed by the electronic properties and orbital coefficients of the dipole and dipolarophile. Generally, the reaction is controlled by the interaction between the highest occupied molecular orbital (HOMO) of the dipole and the lowest unoccupied molecular orbital (LUMO) of the dipolarophile. chim.it

Reactivity with Acetylenic and Ethenic Dipolarophiles

Cyclization Reactions and Annulation Strategies

Beyond classical condensation and cycloaddition reactions, a variety of other cyclization and annulation strategies have been developed for indolizine synthesis. These often involve transition-metal catalysis or intramolecular reactions of specifically designed precursors. chim.itresearchgate.net

One approach involves the intramolecular cyclization of substituted pyridines. usp.br For example, a 2-substituted-4-ethylpyridine bearing a propargylic group could be synthesized. This precursor, such as 4-ethyl-2-(3-phenylprop-2-yn-1-yl)pyridine , could then undergo a metal-catalyzed cycloisomerization. Catalysts based on gold, palladium, or copper can activate the alkyne, promoting a 5-endo-dig cyclization where the pyridine nitrogen attacks the activated triple bond, leading to the formation of the indolizine ring system. nih.gov

Another strategy is electro-oxidative annulation, a modern technique that uses electricity to promote the cascade cyclization reaction, offering a green and efficient pathway to indolizine derivatives under oxidant-free conditions. researchgate.net Furthermore, radical cyclization pathways have been developed, providing access to functionalized indolizines under mild, metal-free conditions. These advanced methods highlight the ongoing innovation in the synthesis of this important heterocyclic core.

Intramolecular Cyclization Pathways

Intramolecular cyclization represents a broad and versatile strategy for the synthesis of the indolizine nucleus. chim.itworktribe.comnih.gov These methods often involve the construction of a suitable acyclic precursor containing a pyridine ring and a side chain that can undergo cyclization to form the five-membered ring of the indolizine system.

One common approach involves the cyclization of 2-alkylpyridine derivatives that have been functionalized at the alkyl position. For instance, the condensation of 2-(pyridin-2-yl)acetate derivatives with various electrophiles can lead to intermediates that cyclize to form indolizines. rsc.orgorganic-chemistry.org The synthesis of this compound and its analogues through intramolecular cyclization could be envisioned starting from a 4-ethyl-2-substituted pyridine.

Another powerful intramolecular cyclization strategy involves the use of propargylic pyridines. These precursors can undergo cyclization under various catalytic conditions to afford indolizines. chim.itorganic-chemistry.org For example, the copper-catalyzed cycloisomerization of 2-pyridyl-substituted propargylic acetates provides an efficient route to C-1 oxygenated indolizines under mild conditions. organic-chemistry.org While not directly leading to this compound, this methodology highlights the potential of intramolecular cyclization of appropriately substituted pyridine precursors.

Furthermore, metal-free intramolecular C-N bond formation has been demonstrated as a viable pathway for constructing polysubstituted indolizine derivatives from pyridyl chalcones. nih.gov This approach involves an intramolecular C-N bond formation coupled with a C-H bond cleavage.

Modern and Advanced Synthetic Approaches

Contemporary synthetic chemistry has introduced a variety of advanced methodologies for the construction of indolizine frameworks, often featuring higher efficiency, milder reaction conditions, and greater functional group tolerance compared to classical methods. chim.itrsc.org

Transition Metal-Catalyzed Syntheses

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, and indolizines are no exception. Catalysts based on palladium, copper, and rhodium have been extensively employed to facilitate the construction of the indolizine ring system through various mechanistic pathways. chim.itrsc.orgorganic-chemistry.org

Palladium catalysis has emerged as a powerful tool for the direct functionalization of C-H bonds, providing an atom-economical approach to complex molecules. rsc.orgresearchgate.net In the context of indolizine synthesis, palladium-catalyzed C-H activation has been utilized for the direct acyloxylation and olefination of the indolizine core, typically at the C1 and C3 positions. rsc.orgresearchgate.net For instance, a direct and regioselective C1-acyloxylation of indolizines has been developed via palladium-catalyzed C-H functionalization in the absence of a directing group. rsc.org Similarly, direct C-3 alkynylation of indolizines with (2,2-dibromovinyl)arenes has been achieved using a palladium catalyst. tandfonline.com

Palladium-catalyzed annulation reactions offer another efficient route to polysubstituted indolizines. figshare.comnih.govorganic-chemistry.orgacs.org A notable example is the regioselective annulation of 2-(pyridin-2-yl)acetonitrile derivatives with propargyl carbonates. nih.govorganic-chemistry.orgacs.org The regioselectivity of this reaction is critically dependent on the choice of the phosphine (B1218219) ligand. nih.govorganic-chemistry.org This methodology provides a straightforward and efficient access to a variety of polysubstituted indolizines. figshare.comnih.govacs.org A multicomponent synthesis of indolizines from 2-bromopyridines, CO, imines, and alkynes has also been developed, proceeding through a palladium-catalyzed carbonylative formation of a mesoionic pyridine-based 1,3-dipole. nih.govnih.gov

The table below summarizes key palladium-catalyzed reactions for indolizine synthesis.

Reaction TypeReactantsCatalyst SystemKey Features
C-H AcyloxylationIndolizines, Carboxylic acidsPd(OAc)₂Direct C1-acyloxylation, high regioselectivity. rsc.org
C-H AlkynylationIndolizines, (2,2-Dibromovinyl)arenesPd(OAc)₂, DPEPhosDirect C3-alkynylation, good functional group tolerance. tandfonline.com
Annulation2-(Pyridin-2-yl)acetonitrile derivatives, Propargyl carbonatesPd catalyst, Phosphine ligandRegioselective synthesis of polysubstituted indolizines. figshare.comnih.govorganic-chemistry.orgacs.org
Multicomponent Reaction2-Bromopyridines, Imines, CO, AlkynesPd₂(dba)₃, XantphosModular synthesis of diverse indolizines. nih.govnih.govrsc.org

Copper catalysis offers a cost-effective and environmentally friendly alternative for the synthesis of indolizines. sorbonne-universite.fr Copper-catalyzed reactions often proceed under mild conditions and exhibit high efficiency. organic-chemistry.org

A prominent application of copper catalysis is in the cyclization of 2-(2-enynyl)pyridines with various nucleophiles, leading to the formation of indolizines with good to excellent yields. rsc.org This method is atom-economical and involves the simultaneous formation of a C-N bond and a remote carbon-nucleophile bond. rsc.org Another significant copper-catalyzed approach is the cycloisomerization of 2-pyridyl-substituted propargylic acetates, which yields C-1 oxygenated indolizines. organic-chemistry.org

Copper catalysts are also effective in oxidative coupling and annulation reactions. organic-chemistry.org A one-pot synthesis of indolizines has been developed through the copper-catalyzed oxidative coupling-annulation of 2-alkylazaarenes with terminal alkenes. sorbonne-universite.frorganic-chemistry.org This reaction utilizes Cu(OAc)₂ as the catalyst and proceeds under aerobic conditions. sorbonne-universite.frorganic-chemistry.org Furthermore, a copper/I₂-mediated oxidative cross-coupling/cyclization of 2-(pyridin-2-yl)acetate derivatives with simple olefins provides a direct route to 1,3-di- and 1,2,3-trisubstituted indolizines. organic-chemistry.org

The table below details representative copper-catalyzed syntheses of indolizines.

Reaction TypeReactantsCatalyst SystemKey Features
Cyclization2-(2-enynyl)pyridines, NucleophilesCu catalystAtom-economical, mild conditions. rsc.org
Cycloisomerization2-Pyridyl-substituted propargylic acetatesCuI, TriethylamineHigh efficiency for C-1 oxygenated indolizines. organic-chemistry.org
Oxidative Coupling-Annulation2-Alkylazaarenes, Terminal alkenesCu(OAc)₂One-pot synthesis, good yields. sorbonne-universite.frorganic-chemistry.org
Oxidative Cross-Coupling/Cyclization2-(Pyridin-2-yl)acetate derivatives, OlefinsCu/I₂Straightforward access to substituted indolizines. organic-chemistry.org
Coupling Cyclization2-(Pyridin-2-yl)acetate, gem-DifluoroalkenesCu catalystInvolves C-F bond cleavage. rsc.org
Tandem Cyclization/AlkynylationPropargylic aminesCuI, DBU/MTBDBase-controlled, mild conditions. nih.gov

Rhodium catalysis has also been successfully applied to the synthesis of indolizines, offering unique pathways and reactivity. rsc.org Rhodium(III) catalysis has been used to synthesize indolizines substituted with aryl rings through C-H insertion, formation of an eight-membered ring, and subsequent ring contraction. rsc.org

A notable rhodium-catalyzed transformation involves the reaction of pyridotriazoles with 1,3-dienes in a one-pot sequence. acs.org This process includes a rhodium-catalyzed [2+1]-cyclopropanation, followed by a palladium-catalyzed ring expansion and oxidation to furnish functionalized indolizine derivatives. acs.org

Furthermore, rhodium catalysts have been employed in the regiodivergent synthesis of 1,2- and 1,3-disubstituted indolizines from pyridotriazoles and terminal alkynes. nih.gov The reaction proceeds through a 3-iminocyclopropene intermediate, which can be selectively converted to either the 1,2- or 1,3-disubstituted indolizine by choosing either a copper or a rhodium catalyst for the subsequent cycloisomerization. nih.gov Rhodium-catalyzed hydroformylation of (R)-3-(pyrrol-1-yl)hex-1-ene followed by intramolecular cyclization provides a general approach to the indolizine nucleus, as demonstrated in the synthesis of (–)-Indolizidine 167B. beilstein-journals.org

The following table highlights key rhodium-catalyzed transformations for indolizine synthesis.

Reaction TypeReactantsCatalyst SystemKey Features
C-H Activation/AnnulationPyridinium ylides, AlkynesRh(III) catalystSynthesis of aryl-substituted indolizines. rsc.org
Sequential Cyclopropanation/Ring ExpansionPyridotriazoles, 1,3-DienesRh and Pd catalystsOne-pot synthesis of functionalized indolizines. acs.org
Regiodivergent CycloisomerizationPyridotriazoles, Terminal alkynesRh(I) or Cu catalystSelective formation of 1,2- or 1,3-disubstituted indolizines. nih.gov
Hydroformylation/Cyclization(R)-3-(pyrrol-1-yl)hex-1-eneRh₄(CO)₁₂General approach to the indolizine nucleus. beilstein-journals.org
Gold and Silver Catalysis in Indolizine Construction

Gold and silver catalysts have emerged as powerful tools in the synthesis of indolizines, facilitating unique transformations and offering high efficiency. ijettjournal.org

A dual gold/silver-catalyzed cascade reaction has been developed for the synthesis of indolizines from 2-substituted pyridine derivatives. nih.govresearchgate.net This methodology involves a tandem C(sp³)–H alkynylation and iminoauration process, showcasing the synergistic effect of the two metals. nih.gov The reaction proceeds through the formation of an alkynyl Au(III) species, highlighting the unique reactivity imparted by gold catalysis. nih.govresearchgate.net This method has proven effective for creating a variety of 2-alkynyl indolizines with tolerance to diverse functional groups. researchgate.net

Gold(I) complexes have also been utilized to catalyze the cycloisomerization of 1,5-enyne ethers through a hydride transfer mechanism, leading to the formation of the indolizine core. frontiersin.org Furthermore, gold(I)-catalyzed multicomponent reactions of aldehydes, amines, and alkynes provide a rapid and atom-economical route to substituted aminoindolizines under solvent-free conditions or in water. organic-chemistry.org Another notable gold-catalyzed approach involves the ring-opening reactions of 2-(1-alkynyl-cyclopropyl)pyridines with nucleophiles.

Silver catalysts, often used in conjunction with gold, also play a crucial role. For instance, a silver co-catalyst is often necessary to promote the desired reactivity in gold-catalyzed three-component couplings.

Metal-Free and Organocatalytic Methodologies

In the pursuit of more sustainable and cost-effective synthetic routes, metal-free and organocatalytic approaches for constructing the indolizine framework have gained significant traction. nih.govacs.orgresearchgate.netresearchgate.net

One prominent metal-free strategy involves the one-pot synthesis of multisubstituted indolizines from α-halo carbonyl compounds, pyridines, and electron-deficient alkenes. organic-chemistry.org This reaction proceeds via a 1,3-dipolar cycloaddition followed by oxidative dehydrogenation, utilizing an organic oxidant like TEMPO instead of traditional transition metals. organic-chemistry.org Another metal-free approach describes the synthesis of functionalized indolizines through a cascade Michael/SN2/aromatization reaction of 2-alkylazaarene derivatives with bromonitroolefins. acs.org

Organocatalysis offers another powerful avenue for indolizine synthesis. Brønsted acids have been successfully employed to catalyze the C3-alkylation of indolizines with various electrophiles, including ortho-hydroxybenzyl alcohols and 2-indolylmethanol. rsc.org This method provides a direct route to C3-functionalized indolizines with good yields and structural diversity. rsc.org Additionally, a one-pot, three-component reaction of 2-(pyridin-2-yl)acetates, ynals, and alcohols or thiols under solvent- and metal-free conditions has been developed for the regiospecific synthesis of indolizines. nih.gov Lipases, such as those from Candida antarctica, have also been utilized as biocatalysts for the one-pot synthesis of indolizines, demonstrating the potential of enzymatic methods in this field. nih.gov

C-H Functionalization Strategies for Indolizine Scaffolds

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the late-stage modification of the indolizine core, enabling the introduction of various substituents without the need for pre-functionalized starting materials. bohrium.comacs.org This approach allows for the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. bohrium.comnih.gov

Site-Selective Functionalization (e.g., C1, C2, C3, C7)

The inherent reactivity of the indolizine ring often leads to preferential electrophilic substitution at the C1 and C3 positions. worktribe.com However, achieving site-selectivity at other positions, such as C2, C5, and C7, often requires specific catalytic systems or directing groups.

Palladium-mediated C-H functionalization has been instrumental in achieving site-selectivity. acs.orgnih.govnih.govresearchgate.net For instance, palladium catalysis can direct functionalization to the C3 position. worktribe.com Furthermore, palladium-catalyzed dual C-H activation of a 5-benzoyl-substituted indolizine has been shown to afford a 6H-indeno-indolizine. acs.orgnih.govnih.govresearchgate.net The use of directing groups, such as indolizine-1-carboxylates, has enabled the selective synthesis of C2 and C5 difunctionalized indolizines. worktribe.com

Iridium-catalyzed C-H borylation represents another key strategy for site-selective functionalization, allowing for the introduction of a boryl group that can be further elaborated through cross-coupling reactions. worktribe.comresearchgate.networktribe.comusp.br This method has been successfully applied to functionalize both the pyridine and pyrrole rings of the indolizine scaffold. worktribe.comworktribe.comusp.br

The table below summarizes some examples of site-selective C-H functionalization of the indolizine scaffold.

Position(s)Reagent/CatalystType of FunctionalizationReference(s)
C1, C3Electrophilic substitutionGeneral worktribe.com
C2, C5Directing group (indolizine-1-carboxylate)Difunctionalization worktribe.com
C3Palladium catalystArylation, etc. worktribe.com
C5Directed metalation (TMPMgCl∙LiCl), IodineIodination worktribe.com
C-H (various)Iridium tris-boryl complexesBorylation worktribe.comresearchgate.netusp.br
C-H (various)Palladium catalystDual C-H activation, Amination acs.orgnih.govnih.govresearchgate.net
Formation of C-C, C-P, C-S, C-N, C-O Bonds

C-H functionalization strategies have enabled the formation of a diverse range of chemical bonds on the indolizine core. bohrium.comnih.govacs.org

C-C Bond Formation: This is a well-developed area within indolizine C-H functionalization. bohrium.com Methods include arylation, alkenylation, and acylation. bohrium.com Rhodium(III) catalysis has been used for the olefination of indolizines. bohrium.com

C-P Bond Formation: Methods for the formation of C-P bonds via C-H functionalization of indolizines have been established. bohrium.com

C-S Bond Formation: C-H functionalization has been utilized for the sulfenylation of indolizines. bohrium.com Copper-catalyzed chalcogenation has also been reported. bohrium.com A metal-free, three-component reaction of 2-alkylpyridines, aromatic ynals, and elemental sulfur allows for the formation of indolizine thiones through tandem C-C, C-N, and C-S bond formation. researchgate.netresearchgate.net

C-N Bond Formation: Palladium-catalyzed selective C-H amination has been achieved. acs.orgnih.govnih.govresearchgate.net

C-O Bond Formation: While less developed than C-C bond formation, methods for C-O bond formation exist. bohrium.com

Electrochemical methods are also emerging as a sustainable approach for C-H functionalization, enabling the formation of C-C, C-N, C-O, C-P, and C-S bonds under mild, oxidant-free conditions. nih.gov

Green Chemistry Approaches to Indolizine Synthesis

The principles of green chemistry, which aim to reduce waste and environmental impact, are increasingly being applied to the synthesis of indolizines. mdpi.comscispace.com Key strategies include the use of solvent-free reaction conditions and alternative energy sources like microwave irradiation. mdpi.comscispace.com

Solvent-Free Reaction Conditions

Performing reactions without a solvent offers significant environmental benefits by reducing waste and simplifying purification. mdpi.com Several solvent-free methods for indolizine synthesis have been reported.

A copper-catalyzed aerobic decarboxylative cycloaddition of pyridines, methyl ketones, and alkenoic acids provides an efficient route to diversified indolizine derivatives under solvent-free conditions. organic-chemistry.org Another copper-catalyzed method involves the reaction of pyridine, acetophenone, and nitroolefins, also under solvent-free conditions, to produce indolizines in high yields. mdpi.combohrium.com

Metal-free, solvent-free approaches have also been developed. A one-pot, three-component reaction of 2-(pyridin-2-yl)acetates, ynals, and alcohols or thiols proceeds efficiently without a solvent or metal catalyst. nih.gov Furthermore, a samarium-catalyzed C(sp³)-H bond activation for the synthesis of a broad range of indolizines from 2-alkylazaarenes and propargylic alcohols can be conducted under mild, solvent-free conditions. organic-chemistry.org

The use of biocatalysts, such as lipases, in one-pot syntheses of indolizines can also be performed under solvent-free conditions, often enhanced by ultrasound irradiation, leading to pure products in short reaction times. nih.gov

The following table highlights some examples of solvent-free synthesis of indolizines.

Catalyst/PromoterReactantsReaction TypeReference(s)
CuBrPyridines, methyl ketones, alkenoic acidsAerobic decarboxylative cycloaddition organic-chemistry.org
CuBrPyridine, acetophenone, nitroolefinThree-component reaction mdpi.combohrium.com
None (Metal-free)2-(Pyridin-2-yl)acetates, ynals, alcohols/thiolsThree-component reaction nih.gov
Samarium catalyst2-Alkylazaarenes, propargylic alcoholsC(sp³)-H bond activation organic-chemistry.org
Lipase (B570770) A/B(Not specified)One-pot synthesis nih.gov
Microwave and Sonication Assisted Syntheses

Alternative energy sources like microwave irradiation and ultrasound have been successfully employed to accelerate the synthesis of indolizine derivatives, often leading to significant improvements in reaction times, yields, and product purity compared to conventional heating methods. scispace.com These techniques represent a move towards more sustainable and efficient chemical processes. bohrium.com

Microwave-assisted synthesis has proven effective for the one-pot, three-component synthesis of various 2-phenylindolizine analogues. In one notable approach, a series of methyl 3-(substituted benzoyl)-7-substituted-2-phenylindolizine-1-carboxylates were synthesized by reacting a 4-substituted pyridine with a 4-substituted phenacyl bromide and methyl phenylpropiolate. nih.gov The reactions were carried out in acetonitrile with triethylamine as a base under a nitrogen atmosphere, yielding the desired products in the range of 76% to 89%. nih.gov The use of microwave irradiation facilitates the rapid formation of the indolizine core, demonstrating a significant advantage over traditional thermal methods. nih.govresearchgate.net

Similarly, sonication, or the use of ultrasound, has been utilized to promote the 1,3-dipolar cycloaddition reactions required for indolizine ring formation. rsc.orgresearchgate.net Ultrasound irradiation can efficiently drive the reaction between pyridinium ylides and electron-deficient alkenes at room temperature. rsc.orgnih.gov For instance, the synthesis of indolizine-1-carbonitrile (B3051405) derivatives was achieved by reacting aromatic aldehydes, malononitrile, and a 1-(2-(4-bromophenyl)-2-oxoethyl)-2-chloropyridin-1-ium salt in acetonitrile with triethylamine. nih.gov The application of ultrasound for 20-30 minutes resulted in good to excellent yields of the final products. nih.gov This method highlights the ability of sonication to enhance reaction rates and efficiency in a greener, more energy-conscious manner. dntb.gov.ua

Table 1: Examples of Microwave and Sonication Assisted Syntheses of Indolizine Analogues

Product ClassReactantsMethodConditionsYieldReference
Methyl 3-(substituted benzoyl)-7-substituted-2-phenylindolizine-1-carboxylates4-Substituted Pyridine, 4-Substituted Phenacyl Bromide, Methyl PhenylpropiolateMicrowaveAcetonitrile, Triethylamine, N₂ atmosphere76-89% nih.gov
3-(4-Bromobenzoyl)-2-phenylindolizine-1-carbonitrileBenzaldehyde, Malononitrile, 1-(2-(4-bromophenyl)-2-oxoethyl)-2-chloropyridin-1-ium bromide, TriethylamineSonicationAcetonitrile, Room Temperature, 20-30 min93% nih.gov
Bis-indolizine derivatives2-Chloropyridinium ylides, 2,2′-(1,4-phenylenebis(methanylylidene))dimalononitrile, TriethylamineSonicationAcetonitrile, Room TemperatureN/A rsc.org
Biocatalytic Transformations (e.g., Enzyme-Mediated)

The application of biocatalysis in the synthesis of the indolizine scaffold represents a significant advancement in green chemistry. This approach utilizes enzymes or whole-cell systems to catalyze the formation of the heterocyclic core under mild, environmentally friendly conditions, typically in aqueous media. researchgate.netmdpi.com

An efficient one-pot synthesis of indolizine derivatives has been developed using lipases A and B from Candida antarctica (CAL A and CAL B) as biocatalysts. mdpi.com The reaction involves the N-alkylation of a pyridine derivative (e.g., 4,4'-bipyridine) with a halide derivative (e.g., ω-bromacetophenones) and a subsequent cycloaddition with an activated alkyne like ethyl propiolate. researchgate.netmdpi.com This biocatalytic process is performed in a pH 7 phosphate (B84403) buffer solution at 40°C. mdpi.com Research has shown that the yield of indolizines is significantly higher in the presence of the lipase compared to the non-enzymatic reaction. researchgate.netmdpi.com Notably, CAL A demonstrated higher catalytic activity and selectivity for the cycloaddition. mdpi.com

Furthermore, the efficiency of this biocatalytic method can be enhanced by combining it with ultrasound irradiation. scispace.commdpi.com When the lipase-catalyzed reactions were conducted under sonication, pure indolizine products were obtained in good yields and with drastically reduced reaction times compared to conventional shaking or heating. researchgate.netmdpi.com This synergistic approach, combining biocatalysis and ultrasound, offers a potent, eco-friendly route to the indolizine core. mdpi.com

In addition to isolated enzymes, whole-cell biocatalysis has been successfully applied. Whole cells of the yeast Yarrowia lipolytica have been shown to effectively catalyze the multicomponent reaction of 4,4′-bipyridine, α-bromo-carbonyl reagents, and activated alkynes to produce bis-indolizines in good to excellent yields (47%–77%). mdpi.com These transformations proceed at room temperature in a buffer solution, highlighting the potential of using microbial metabolites as effective "green" catalysts for constructing the indolizine nucleus. mdpi.com

Table 2: Biocatalytic Synthesis of Indolizine Analogues

Product ClassBiocatalystReactantsMethodConditionsYieldReference
IndolizinesCandida antarctica Lipase A (CAL A)4,4′-Bipyridine, ω-Bromacetophenones, Ethyl PropiolateBiocatalysis with UltrasoundpH 7 Phosphate Buffer, 40°CGood researchgate.netmdpi.com
IndolizinesCandida antarctica Lipase B (CAL B)4,4′-Bipyridine, ω-Bromacetophenones, Ethyl PropiolateBiocatalysis with ShakingpH 7 Phosphate Buffer, 40°C, 48hModerate mdpi.com
Bis-indolizinesWhole-cells of Yarrowia lipolytica4,4′-Bipyridine, Phenacyl Bromide, Ethyl PropiolateWhole-cell BiocatalysisPhosphate Buffer (pH 7.0), Room Temperature47-77% mdpi.com

Mechanistic Investigations of 6 Ethyl 2 Phenylindolizine Formation and Reactivity

Reaction Mechanism Elucidation for Key Synthetic Pathways

The construction of the indolizine (B1195054) ring system, as in 6-ethyl-2-phenylindolizine, is predominantly achieved via cycloaddition reactions, which can proceed through different mechanisms. The most common methods involve the reaction of a pyridine (B92270) derivative, such as a 4-ethylpyridine (B106801) which would be a precursor for the 6-ethyl moiety, with a suitable reaction partner to build the five-membered ring.

Stepwise Mechanisms vs. Concerted Cycloadditions

The synthesis of indolizines is often characterized by a mechanistic dichotomy between concerted and stepwise pathways.

1,3-Dipolar Cycloaddition , a cornerstone of indolizine synthesis, involves the reaction of a pyridinium (B92312) ylide with a dipolarophile, such as an alkyne or alkene. rsc.orgrsc.org For instance, a pyridinium ylide generated from a 4-ethylpyridine derivative can react with an acetylene (B1199291) carrying a phenyl group. Traditionally viewed as a concerted [3+2] cycloaddition, this reaction can also proceed through a stepwise mechanism, particularly with highly polarized or sterically demanding reactants. acs.org The distinction often depends on the specific substrates and reaction conditions. Some cycloadditions are explicitly described as stepwise, involving a sequence of bond formations rather than a single, simultaneous transition state. rsc.org

Stepwise Pathways are common and often involve an initial nucleophilic attack followed by cyclization. A prominent example is the reaction of 2-alkylazaarenes with bromonitroolefins, which proceeds via a cascade of Michael addition, intramolecular SN2 reaction, and subsequent aromatization. rsc.org Another stepwise approach involves the reaction of pyridinium 1,4-zwitterionic thiolates, which undergo a sequence of annulation, oxidation, and ring-contraction/desulfuration. rsc.org Similarly, the reaction of pyridinium ylides with chromones proceeds via a stepwise [3+2] annulation, followed by the cleavage of the chromone (B188151) ring and oxidative aromatization. rsc.org

[8+2] Cycloadditions represent another class of reactions, typically between an indolizine (acting as an 8π component) and an alkyne. Mechanistic discussions for these reactions also consider both one-step (concerted) and stepwise pathways involving zwitterionic intermediates, with definitive experimental evidence often being elusive.

The table below summarizes key mechanistic pathways for indolizine synthesis.

Reaction TypeTypical ReactantsMechanism TypeKey Features
1,3-Dipolar Cycloaddition Pyridinium Ylide + Alkyne/AlkeneConcerted or StepwiseWidely used; forms the five-membered ring. rsc.orgrsc.org
Michael/SN2/Aromatization 2-Alkylazaarene + BromonitroolefinStepwiseCascade reaction sequence. rsc.org
[5+1]-based Annulation Pyridinium Zwitterionic ThiolateStepwiseInvolves pyridothiazine intermediates and desulfuration. rsc.org
[8+2] Cycloaddition Indolizine + AlkyneConcerted or StepwiseExpands on a pre-formed indolizine ring.

Role of Intermediates (e.g., Zwitterionic, Radical)

The course of indolizine synthesis is often directed by the formation of transient intermediates.

Zwitterionic Intermediates are frequently proposed in cycloaddition reactions. The reaction between pyridine and dimethyl acetylenedicarboxylate (B1228247) (DMAD), for instance, generates a reactive zwitterionic species known as a Huisgen zwitterion. This intermediate can then react further to form the indolizine ring system. core.ac.uk In other pathways, such as the reaction of pyridinium 1,4-zwitterionic thiolates with other reagents, the zwitterionic nature of the starting material itself is key to the transformation. rsc.org Photooxygenation studies on substituted indolizines also reveal the formation of peroxidic zwitterions as key intermediates.

Radical Intermediates have also been identified or proposed in several synthetic routes. An N-iodosuccinimide (NIS)-promoted domino reaction for synthesizing functionalized indolizines is believed to proceed through a radical mechanism. researchgate.net Similarly, certain cyclization/aromatization reactions to form indolizines are described as radical cascade processes. chim.it The photooxygenation of indolizines under specific conditions can also involve an electron transfer mechanism, leading to the formation of an indolizine cation radical and a superoxide (B77818) anion radical.

Metal-Carbene Intermediates are crucial in transition-metal-catalyzed syntheses. For example, a ruthenium-catalyzed three-component reaction to form indolizines was shown to proceed via the formation of a key ruthenium-carbene intermediate, which was isolated and characterized. rsc.org

Oxidative Aromatization Steps

Many synthetic routes to indolizines initially produce a non-aromatic dihydroindolizine or a related precursor. The final, and often crucial, step is an aromatization process to generate the stable 10π-electron indolizine system. This can be achieved through several methods:

Elimination of Small Molecules: In syntheses using nitroalkenes as reaction partners, the final aromatization often occurs via the elimination of nitrous acid (HNO₂) or nitrogen dioxide (NO₂). rsc.orgmdpi.com

Oxidative Dehydrogenation: This is a common strategy where an external oxidant is used to remove two hydrogen atoms from the dihydroindolizine intermediate. Oxidants such as TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), chromium(VI) salts, or simply atmospheric oxygen (often aided by a catalyst) are frequently employed. rsc.orgrsc.org

Ring-Opening Aromatization: In certain domino reactions, the initial cycloadduct undergoes a subsequent ring-opening to achieve aromaticity. For example, the reaction of alkylidene oxindoles with pyridine derivatives involves a spiroannulation followed by a ring-opening aromatization sequence. researchgate.net

Kinetic and Thermodynamic Considerations in Reaction Control

The selective formation of a specific indolizine isomer or product is often governed by the principles of kinetic and thermodynamic control. wikipedia.orgdalalinstitute.com These concepts determine the product distribution when competing reaction pathways exist. The kinetic product is the one that forms fastest (lower activation energy), while the thermodynamic product is the most stable (lowest Gibbs free energy). wikipedia.orglibretexts.org

Kinetic Control is favored under conditions where the reaction is irreversible, such as at lower temperatures and for shorter reaction times. wikipedia.orglibretexts.org The major product will be the one with the lowest activation energy barrier. Many syntheses of substituted indolizines are run under conditions that imply kinetic control to achieve a specific regioselectivity before isomerization to a more stable product can occur. For example, in the deprotonation of an unsymmetrical ketone to form an enolate, low temperatures and sterically hindered bases are used to favor the kinetic product. wikipedia.org This principle is analogous to controlling regioselectivity in the formation of pyridinium ylides from substituted pyridines.

Thermodynamic Control is favored under conditions that allow the reaction to reach equilibrium, typically at higher temperatures and for longer reaction times, where the initial products have enough energy to revert to intermediates and explore different pathways. wikipedia.orglibretexts.org The final product mixture will reflect the relative thermodynamic stabilities of the possible products. In some cases, an initially formed kinetic product can rearrange to the more stable thermodynamic product if the reaction conditions permit. chemrxiv.org

A kinetic study on the thermal cyclization of Baylis-Hillman adducts to form 2-substituted indolizines demonstrated that the reactions followed first-order kinetics. core.ac.uk Variable temperature studies allowed for the determination of activation parameters, providing quantitative insight into the reaction's energetic landscape. core.ac.uk Furthermore, kinetic investigations into the reactivity of pyridinium ylides have been used to create nucleophilicity parameters, which allow for the prediction of rate constants for their cycloaddition reactions. acs.org Significant deviations between predicted and measured rate constants can indicate a change in the reaction mechanism from a stepwise to a concerted pathway. acs.org Theoretical calculations have also been used to determine the kinetic cost (activation energy) for the rate-determining step in certain indolizine syntheses. researchgate.net

The choice of reaction conditions—temperature, solvent, catalyst, and reaction time—is therefore critical in directing the synthesis towards the desired this compound product by favoring either the kinetic or thermodynamic pathway. numberanalytics.comacs.org

Influence of Substituents on Reaction Mechanisms

The substituents on both the pyridine precursor and the reacting partner have a profound impact on the reaction mechanism, rate, and regioselectivity of indolizine synthesis. For this compound, the ethyl group at position 6 and the phenyl group at position 2 are key directors of reactivity.

Electronic Effects: The π-electron-rich nature of the indolizine ring makes it susceptible to electrophilic attack, with position 3 being the most nucleophilic, followed by position 1. The presence of the electron-donating alkyl group (ethyl) at C6 and the conjugating phenyl group at C2 further enhances the electron density of the heterocyclic system, influencing its reactivity. Conversely, in the synthesis via 1,3-dipolar cycloaddition, electron-withdrawing groups on the pyridinium ylide or the dipolarophile are often necessary to activate the substrates and facilitate the reaction. rsc.org Kinetic studies have shown that the reactivity of pyridinium ylides is significantly affected by substituents on the pyridine ring. acs.org

Steric Effects: The position and size of substituents can direct the outcome of the reaction. In cycloadditions involving substituted pyridinium ylides, steric hindrance can influence the regioselectivity of the annulation, determining on which side of the nitrogen atom the new ring is formed. rsc.org The phenyl group at C2, for instance, can sterically hinder attack at adjacent positions.

Control of Regioselectivity: The choice of substituents is a critical tool for controlling regioselectivity. In palladium-catalyzed annulations to form polysubstituted indolizines, the choice of the phosphine (B1218219) ligand on the catalyst can completely control which regioisomer is formed. chim.it Similarly, in syntheses starting from 3-substituted pyridines, a mixture of 6- and 8-substituted indolizines can be formed, and the electronic nature of the substituent plays a role in determining the ratio of the products. rsc.org

The table below illustrates the general influence of substituent types on indolizine synthesis.

Substituent TypePositionGeneral Influence on Mechanism and Reactivity
Electron-Donating Groups (e.g., -Ethyl) Pyridine Ring (e.g., C4)Increases nucleophilicity of the pyridine/ylide; can affect kinetic/thermodynamic balance of intermediates. chemrxiv.org
Electron-Withdrawing Groups (e.g., -Acyl, -CN) Pyridinium Ylide / DipolarophileActivates substrates for 1,3-dipolar cycloaddition; stabilizes intermediates. rsc.org
Aryl Groups (e.g., -Phenyl) C2 PositionEnhances π-conjugation of the indolizine system; can exert steric influence. chim.it
Leaving Groups C3 or C5 PositionCan be eliminated in the final aromatization step, enabling synthesis of otherwise inaccessible derivatives.

Advanced Spectroscopic and Crystallographic Elucidation of 6 Ethyl 2 Phenylindolizine and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For indolizine (B1195054) derivatives, NMR is crucial for confirming substitution patterns and understanding dynamic molecular processes. core.ac.ukdissertation.com

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons in a molecule. In the case of 6-Ethyl-2-phenylindolizine, specific chemical shifts (δ) and coupling constants (J) are expected for the protons of the indolizine core, the 2-phenyl group, and the 6-ethyl substituent.

Analysis of related compounds, such as 2-phenylindolizine (B189232) and its substituted derivatives, allows for the prediction of the proton signals for the target molecule. rsc.org The protons on the indolizine ring are typically found in the aromatic region (δ 6.0-9.5 ppm). pdx.edu The H-5 proton is often the most deshielded proton of the indolizine system, appearing at a high chemical shift. beilstein-journals.org For instance, in 1-Bromo-6-ethyl-2-phenyl-3-tosylindolizine, the corresponding H-5 proton appears as a doublet at δ 8.97 ppm. rsc.org

The ethyl group at the C-6 position would exhibit a characteristic quartet for the methylene (B1212753) protons (-CH₂) and a triplet for the methyl protons (-CH₃), resulting from spin-spin coupling. The phenyl group at C-2 will show a set of multiplets in the aromatic region.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Notes
H-5 ~8.9-9.1 d Typically the most downfield signal of the indolizine core.
Phenyl-H ~7.2-7.7 m Signals for the five protons of the 2-phenyl substituent.
Indolizine Core-H ~6.5-7.9 m Signals for H-1, H-3, H-7, H-8.
Ethyl -CH₂ ~2.9 q Methylene protons of the ethyl group.
Ethyl -CH₃ ~1.1-1.3 t Methyl protons of the ethyl group.

Note: Predicted values are based on data from analogous compounds and general NMR principles. rsc.orgbeilstein-journals.org

¹³C NMR spectroscopy complements ¹H NMR by providing data for the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in this compound can be assigned by comparison with known data for 2-phenylindolizine and other substituted analogues. rsc.orgnih.gov

The carbon atoms of the indolizine nucleus resonate over a range from approximately δ 100 to 140 ppm. The carbons of the 2-phenyl group will appear in a similar range, while the aliphatic carbons of the 6-ethyl group will be found significantly upfield. For example, in an analogue, the ethyl group carbons appear around δ 51.4 (CH₂) and δ 7.3 (CH₃). rsc.org The presence of carbonyl groups in related structures can be seen at shifts between 184 and 187 ppm. mdpi.com

Table 2: Predicted ¹³C NMR Signal Assignments for this compound

Carbon Predicted Chemical Shift (δ, ppm) Notes
Indolizine Core (C2-C9) 100-140 Specific assignments require 2D NMR.
Phenyl Group 126-135 Includes the quaternary carbon and the five CH carbons.
Ethyl -CH₂ ~51 Aliphatic methylene carbon.
Ethyl -CH₃ ~7-15 Aliphatic methyl carbon.

Note: Predicted values are based on data from analogous compounds. rsc.orgmdpi.com

For complex molecules like substituted indolizines, one-dimensional NMR spectra can have overlapping signals. Two-dimensional (2D) NMR experiments are employed to resolve these ambiguities and establish definitive structural assignments. core.ac.ukwikipedia.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). wikipedia.org For this compound, COSY would show a cross-peak between the methylene and methyl protons of the ethyl group, confirming their connectivity. It would also reveal the coupling network between adjacent protons on the indolizine ring (e.g., H-7 and H-8). beilstein-journals.orgresearchgate.net

HETCOR (Heteronuclear Correlation): This technique establishes correlations between protons and the carbon atoms they are directly attached to. beilstein-journals.org By correlating the assigned proton signals from the ¹H NMR spectrum with their corresponding carbon signals in the ¹³C spectrum, an unambiguous assignment of the carbon skeleton can be achieved. This is particularly useful for distinguishing between the various aromatic carbons of the indolizine and phenyl rings. researchgate.netlew.ro

INADEQUATE (Incredible Natural Abundance Double Quantum Transfer Experiment): While less common, this experiment can show direct carbon-carbon correlations, providing a definitive map of the entire carbon skeleton.

These 2D techniques are indispensable for confirming the precise substitution pattern and assigning all signals in the spectra of new indolizine derivatives. beilstein-journals.orgresearchgate.netlew.ro

Variable Temperature (VT) NMR studies are used to investigate dynamic processes in molecules, such as conformational changes or restricted rotation around single bonds, which occur on the NMR timescale. core.ac.uk In N,N-dialkylindolizine-2-carboxamides, VT-NMR has been used to determine the rotational energy barriers around the N-CO amide bond. rsc.orggrafiati.com

For this compound, VT-NMR could be employed to study the rotational dynamics of the phenyl group at the C-2 position. At low temperatures, the rotation might be slow enough to cause the protons ortho and meta to the bond to become magnetically non-equivalent, leading to a splitting of their signals. As the temperature is raised, the rotation becomes faster, and these separate signals would broaden, coalesce into a single broad peak at the coalescence temperature, and finally sharpen into time-averaged signals at higher temperatures. core.ac.uk Analysis of these spectral changes allows for the calculation of the free energy of activation (ΔG‡) for the rotational process. core.ac.uk

Two-Dimensional NMR Techniques (COSY, HETCOR, INADSY) for Connectivity Elucidation

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic frequencies. mdpi.com The IR spectrum of this compound would display a combination of bands corresponding to its aromatic and aliphatic components.

The key expected absorptions include:

Aromatic C-H Stretching: Weak to medium bands typically appearing above 3000 cm⁻¹. libretexts.org

Aliphatic C-H Stretching: Medium to strong bands for the ethyl group, appearing just below 3000 cm⁻¹.

C=C Aromatic Stretching: Multiple sharp bands of variable intensity in the 1450-1600 cm⁻¹ region, characteristic of the indolizine and phenyl rings. rjpbcs.com

In related indolizine compounds, characteristic carbonyl (C=O) stretching bands are observed at ~1700 cm⁻¹ for ester groups and ~1600-1690 cm⁻¹ for ketone groups, confirming their presence. mdpi.comrjpbcs.comsemanticscholar.org

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional Group Absorption Range (cm⁻¹) Intensity
Aromatic C-H Stretch 3020 - 3100 Medium-Weak
Aliphatic C-H Stretch 2850 - 2960 Medium-Strong
Aromatic C=C Stretch 1450 - 1600 Variable

Data derived from general IR tables and published spectra of analogous compounds. libretexts.orgresearchgate.netresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. The indolizine ring system is a chromophore that gives rise to characteristic absorption bands.

The UV-Vis spectrum of indolizine derivatives typically shows multiple absorption bands, corresponding to π → π* electronic transitions. researchgate.net For example, a new fluorescent indolizine analogue exhibited three main absorption peaks in the ranges of 264-278 nm, 389-397 nm, and 410-417 nm when measured in various solvents. The presence of the 2-phenyl group extends the conjugation of the system, which is expected to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to the unsubstituted indolizine core. The 6-ethyl group, being an alkyl substituent, is expected to have a minimal effect on the position of the absorption bands. Studying the spectra in solvents of varying polarity can also provide insight into the nature of the electronic transitions.

Absorption Maxima and Molar Extinction Coefficients

The electronic absorption spectra of indolizine derivatives, including this compound, are characterized by distinct absorption bands in the ultraviolet-visible (UV-Vis) region. These bands arise from π→π* electronic transitions within the aromatic system. The position of the absorption maximum (λmax) and the molar extinction coefficient (ε) are key parameters that provide insights into the electronic structure of these molecules.

For instance, studies on various 2-phenylindolizine derivatives have shown that the absorption maxima can be influenced by the nature and position of substituents on the indolizine core and the phenyl ring. researchgate.netlew.ro Generally, extended conjugation in these systems leads to a bathochromic shift (a shift to longer wavelengths) of the absorption bands and an increase in the molar absorptivity. researchgate.net The photophysical properties of pyrrolopyrimidine derivatives, which are structurally related to indolizines, have been explored by examining their absorption and fluorescence spectra. lew.ro

To illustrate the typical UV-Vis spectral data for related compounds, the following table presents the absorption maxima and molar extinction coefficients for a series of indolizine-based dyes in dichloromethane (B109758) (DCM). While specific data for this compound is not detailed in the provided sources, these examples of analogous structures offer a representative view of the spectroscopic properties.

Compoundλabs (nm)ε (M-1cm-1)
Dye 142025000
Dye 245030000
Dye 347035000
Dye 444028000

This table is representative and based on data for analogous indolizine derivatives. rsc.org

Solvent Effects on Electronic Spectra

The electronic spectra of indolizine derivatives can exhibit solvatochromism, which is the change in the position, and sometimes intensity, of UV-Vis absorption bands with a change in the solvent polarity. nih.govkoreascience.krworldscientific.com This phenomenon arises from differential solvation of the ground and excited electronic states of the molecule. nih.govkoreascience.kr By studying the spectral shifts in a range of solvents with varying polarities, it is possible to gain information about the change in dipole moment upon electronic excitation.

For many heterocyclic azo dyes, a red shift (bathochromic shift) is observed when moving from non-polar to polar solvents. koreascience.kr This indicates that the excited state is more polar than the ground state and is therefore stabilized to a greater extent by polar solvents. koreascience.kr The study of solvatochromism can be a sensitive tool to distinguish between structurally similar compounds. nih.gov For instance, the intramolecular charge-transfer absorption band of certain dyes can shift dramatically with solvent changes. nih.gov

The effect of solvent on the absorption maxima of a representative heterocyclic azo dye is shown in the table below, demonstrating the typical shifts observed.

SolventDielectric Constantλmax (nm)
n-Hexane1.88485
Dichloromethane8.93490
Acetone (B3395972)20.7495
Dimethylformamide (DMF)36.7510
Dimethyl sulfoxide (B87167) (DMSO)46.7498

This table illustrates the principle of solvatochromism using data for a representative dye. koreascience.kr

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of compounds like this compound. acs.orgderpharmachemica.comrsc.orglibretexts.org In a mass spectrometer, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The molecular ion peak ([M]+) provides the molecular weight of the compound.

Furthermore, the energetic ionization process often causes the molecular ion to break apart into smaller, characteristic fragment ions. libretexts.org The resulting fragmentation pattern is a molecular fingerprint that can be used to elucidate the structure of the molecule. acs.orglibretexts.org For example, in the mass spectra of many organic compounds, the fragmentation pattern reveals the loss of stable neutral molecules or radicals. libretexts.org The analysis of fragmentation patterns of indolizine derivatives can provide valuable information about the substituents and their positions on the heterocyclic core. acs.org For instance, the fragmentation of esters may involve cleavage next to the carbonyl group. libretexts.org

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion, often to four or more decimal places. rsc.orgmdpi.comrsc.orgnih.gov This high precision allows for the determination of the elemental composition of a molecule. rsc.orgnih.gov By comparing the experimentally measured accurate mass with the calculated masses of possible elemental formulas, the correct molecular formula can be unequivocally identified.

HRMS is an essential tool in the characterization of new synthetic compounds, including derivatives of this compound. For example, the calculated mass for a protonated molecule of a specific indolizine derivative can be compared to the found mass to confirm its elemental composition. rsc.orgnih.gov This technique is routinely used to confirm the identity of newly synthesized indolizine analogues. nih.govresearchgate.net

The following table shows an example of HRMS data for an indolizine derivative.

CompoundFormulaCalculated [M+H]+Found [M+H]+
Ethyl-3-(2-oxo-2-phenylacetyl)-2-phenylindolizine-1-carboxylateC25H20NO4398.1387398.1391
Ethyl-3-(1-hydroxy-2-oxo-2-(p-tolyl)ethyl)-2-phenylindolizine-1-carboxylateC26H24NO4414.1700414.1705
Ethyl-3-(2-(4-chlorophenyl)-1-hydroxy-2-oxoethyl)-2-phenylindolizine-1-carboxylateC25H21ClNO4434.1154434.1156

This table provides examples of HRMS data for indolizine derivatives. nih.gov

X-ray Diffraction Analysis for Solid-State Molecular Structure

The results of an X-ray crystal structure analysis can reveal important details about intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of molecules in the crystal lattice. iucr.org

Crystal Structure Determination of this compound Derivatives

The crystal structures of several derivatives of 2-phenylindolizine have been determined by single-crystal X-ray diffraction. researchgate.netiucr.orgmdpi.comnih.gov These studies provide a detailed picture of the molecular geometry and packing in the solid state. For example, the crystal structure of methyl 3-(benzoyl)-7-methyl-2-phenylindolizine-1-carboxylate was solved and refined, with the crystallographic data deposited in the Cambridge Crystallographic Data Centre (CCDC). mdpi.comnih.gov

The determination of the crystal structure involves collecting diffraction data, solving the phase problem, and refining the atomic positions and thermal parameters. mdpi.com The final structure reveals the precise arrangement of atoms in the molecule.

The following table summarizes the crystal data for a representative 2-phenylindolizine derivative.

ParameterValue
CompoundMethyl 3-benzoyl-7-methyl-2-phenylindolizine-1-carboxylate
FormulaC24H19NO3
Crystal SystemMonoclinic
Space GroupC 2/c
a (Å)16.550 (4)
b (Å)10.391 (2)
c (Å)22.179 (4)
β (°)104.468 (4)
V (Å3)3693.1 (13)

This table presents crystal data for a representative 2-phenylindolizine derivative. nih.gov

Bond Lengths, Bond Angles, and Torsional Angles Analysis

A detailed analysis of the bond lengths, bond angles, and torsional angles obtained from X-ray crystallography provides fundamental insights into the molecular structure and bonding. researchgate.netresearchgate.net In indolizine derivatives, the bond lengths within the fused ring system can indicate the degree of aromaticity. mdpi.com For example, the C-C bond lengths in the pentathiepine moiety of some indolizine derivatives strongly support the aromaticity of the five-membered ring. mdpi.com

Variations in bond angles and torsional angles can reveal steric strain or specific conformational preferences. researchgate.net For instance, the dihedral angle between the phenyl ring and the indolizine skeleton is a key conformational parameter. In one study of a methyl 3-(4-fluorobenzoyl)-7-methyl-2-phenylindolizine-1-carboxylate, the dihedral angle between the phenyl ring and the indolizine skeleton was found to be 59.05 (9)°. iucr.org

The table below provides representative bond length and bond angle data for a related coumarin (B35378) derivative, illustrating the type of information obtained from crystallographic analysis.

Bond/AngleValue
C4=O5 Bond Length (Å)1.219(2)
O3-C4-O5 Bond Angle (°)116.40(1)

This table shows example bond length and angle data for a related heterocyclic system. researchgate.net

Theoretical and Computational Studies of 6 Ethyl 2 Phenylindolizine Electronic Structure and Reactivity

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for investigating the molecular properties of heterocyclic compounds like indolizines. These computational methods allow for the detailed exploration of a molecule's electronic structure, geometry, and reactivity from first principles. For indolizine (B1195054) derivatives, these calculations provide insights into their potential applications in fields such as materials science and medicinal chemistry. chim.itmdpi.com

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) stands as a primary workhorse in the computational study of organic molecules due to its favorable balance of accuracy and computational cost. researchgate.netespublisher.com This method is widely used to predict the properties of indolizine systems by calculating the electron density rather than the complex many-electron wavefunction. mdpi.comresearchgate.net Studies on various substituted indolizines frequently employ DFT to understand their structural and electronic characteristics. researchgate.netijper.orgnih.gov

A crucial first step in computational analysis is geometry optimization. Using DFT methods, such as the popular B3LYP functional combined with a suitable basis set (e.g., 6-311++G(d,p)), researchers can determine the most stable three-dimensional arrangement of atoms in a molecule like 6-Ethyl-2-phenylindolizine. researchgate.netajchem-a.com This process finds the minimum energy conformation on the potential energy surface.

The optimization provides key geometric parameters, including bond lengths, bond angles, and dihedral angles. For instance, in related indolizine structures, DFT calculations have been used to compare computed geometries with experimental data from X-ray crystallography, often showing good agreement. researchgate.net The energetic landscape can also be explored to identify different stable conformers and the energy barriers between them, which is critical for understanding the molecule's dynamic behavior.

Parameter Typical Bond Length (Å) Typical Bond Angle (°)
N-C8a 1.38 -
C5-C6 1.39 -
C6-C7 1.40 -
C7-C8 1.38 -
C5-N-C8a - 108.0

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. ajchem-a.com A large gap suggests high stability and low reactivity, while a small gap indicates the molecule is more prone to reaction. researchgate.net

For indolizine derivatives, DFT calculations are routinely used to compute the energies of the HOMO and LUMO. mdpi.comresearchgate.net This analysis helps in understanding the electronic transitions, such as those observed in UV-Vis spectroscopy. The distribution of the HOMO and LUMO across the molecular structure reveals the likely sites for electrophilic and nucleophilic attack. In many π-conjugated systems like indolizines, both the HOMO and LUMO are delocalized across the bicyclic core and its substituents. nsf.gov

Parameter Energy (eV)
HOMO Energy -5.5 to -6.5
LUMO Energy -1.5 to -2.5

Aromaticity is a key concept in understanding the stability and reactivity of cyclic conjugated molecules like indolizine. While not directly observable, it can be quantified using various indices calculated from computational data. Common methods include geometry-based indices like the Harmonic Oscillator Model of Aromaticity (HOMA), which evaluates the uniformity of bond lengths, and magnetic-based indices like the Nucleus-Independent Chemical Shift (NICS). These indices help to assess the degree of electron delocalization within the five- and six-membered rings of the indolizine core, providing a quantitative measure of their aromatic character.

Electronic Structure Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) Theory in Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interaction between the HOMO of one reactant and the LUMO of another. acs.org This theory is instrumental in predicting the outcomes of various reactions, particularly pericyclic reactions like cycloadditions.

For a reaction to occur favorably, two main conditions must be met according to FMO theory. First, the interacting frontier orbitals (HOMO and LUMO) must have compatible (matching) symmetry. This means that upon approach of the reactants, the orbital lobes must overlap constructively to form a new bonding interaction. Second, the energy difference between the interacting HOMO and LUMO should be small. A smaller energy gap leads to a stronger interaction and a lower activation barrier for the reaction. Mechanistic investigations of reactions involving indolizine precursors often use FMO analysis to explain why a particular reaction pathway is favored over others. acs.org

Regiochemical Predictions in Cycloadditions

Cycloaddition reactions are a fundamental class of reactions in organic synthesis, allowing for the construction of complex cyclic molecules. The regioselectivity of these reactions—the preferential formation of one constitutional isomer over another—is a critical aspect that can be predicted with considerable accuracy using computational methods.

In the context of indolizine derivatives, 1,3-dipolar cycloadditions are a common strategy for synthesizing more complex heterocyclic systems. malariaworld.orgmdpi.com Theoretical calculations, such as those based on Density Functional Theory (DFT), can be employed to determine the energies of the transition states leading to different regioisomeric products. The product formed via the lower energy transition state is predicted to be the major product.

For instance, studies on related nitroindolizines have shown that the reaction with aminoacetylenes can lead to [4+2] cycloaddition products. acs.org Ab initio and AM1 calculations indicated that while the [8+2] cycloaddition product might be thermodynamically more stable, the activation barrier for the formation of the 1,2-oxazine cycloadduct (the [4+2] product) is lower, making it the kinetically favored product. acs.org This highlights the importance of computational analysis in predicting the outcome of such reactions. The regioselectivity is often governed by the frontier molecular orbitals (HOMO and LUMO) of the reacting species. The interaction between the HOMO of the indolizine and the LUMO of the dipolarophile (or vice versa) determines the preferred orientation of attack.

Table 1: Predicted Regioselectivity in Cycloaddition of a Model Indolizine System This table is illustrative and based on general principles of cycloaddition reactions involving indolizine systems. Specific data for this compound was not available in the search results.

Reactant A (Indolizine)Reactant B (Dipolarophile)Predicted Major RegioisomerComputational Method
This compoundDimethyl acetylenedicarboxylate (B1228247)Product of addition across C1-C2DFT (B3LYP/6-31G)
This compoundMaleic anhydrideProduct of addition across C5-C8aDFT (B3LYP/6-31G)

Molecular Dynamics and Simulation Methodologies

Molecular dynamics (MD) simulations offer a dynamic perspective on molecular behavior, allowing researchers to observe the movement of atoms and molecules over time. wisdomlib.org This computational technique is invaluable for understanding the conformational flexibility of molecules like this compound and their interactions with biological macromolecules, such as enzymes. malariaworld.orgtandfonline.com

MD simulations typically involve the following steps:

System Setup: A model of the molecule (e.g., this compound) is placed in a simulation box, often solvated with water molecules to mimic physiological conditions.

Force Field Application: A force field, which is a set of parameters describing the potential energy of the system, is applied. This governs the interactions between atoms.

Simulation Run: The system is allowed to evolve over time by numerically solving Newton's equations of motion. This generates a trajectory of atomic positions and velocities.

Analysis: The trajectory is then analyzed to extract information about the molecule's dynamics, conformational changes, and interactions with its environment.

For indolizine derivatives, MD simulations have been used to study their binding to various protein targets. malariaworld.orgtandfonline.com These simulations can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. mdpi.com For example, a study on an indolizine analog targeting mycobacterial enoyl-acyl carrier protein reductase involved MD simulations to assess the stability of the compound in the active site. tandfonline.com Similarly, simulations have been used to confirm the stability of complexes between trifluoromethyl-indolizine derivatives and mosquito juvenile hormone-binding protein. malariaworld.org

Computational Design Principles for Novel Indolizine Architectures

Computational chemistry is not only a tool for understanding existing molecules but also a powerful engine for designing new ones with desired properties. By leveraging computational design principles, chemists can rationally create novel indolizine architectures with enhanced functionalities.

Tuning Electronic Properties via Structural Modifications

The electronic properties of the indolizine core, such as the HOMO-LUMO gap, can be finely tuned by introducing various substituents at different positions on the ring system. rsc.orgchemrxiv.orgacs.org This ability to modulate electronic characteristics is crucial for applications in materials science and medicinal chemistry.

Computational studies, particularly those employing Time-Dependent Density Functional Theory (TD-DFT), are instrumental in predicting how structural modifications will affect the electronic and photophysical properties of indolizine derivatives. rsc.org For example, it has been shown that introducing electron-donating or electron-withdrawing groups can significantly alter the absorption and emission wavelengths of these compounds. rsc.org

A key principle in this design process is the understanding of how substituents influence the distribution of electron density in the molecule's frontier molecular orbitals. mdpi.com For instance, attaching an electron-withdrawing group to the phenyl ring of a 2-phenylindolizine (B189232) derivative can lower the energy of the LUMO, leading to a red-shift in the absorption spectrum. Conversely, an electron-donating group can raise the HOMO energy, also resulting in a red-shift.

Table 2: Predicted Effect of Substituents on the Electronic Properties of a 2-Phenylindolizine Core This table is illustrative and based on general principles of substituent effects on aromatic systems. Specific data for this compound was not available in the search results.

Substituent at para-position of Phenyl RingPredicted Effect on HOMO EnergyPredicted Effect on LUMO EnergyPredicted Shift in Absorption Maximum (λmax)
-NO2 (Electron-withdrawing)Slight DecreaseSignificant DecreaseRed-shift (bathochromic)
-CN (Electron-withdrawing)Slight DecreaseDecreaseRed-shift (bathochromic)
-OCH3 (Electron-donating)Significant IncreaseSlight IncreaseRed-shift (bathochromic)
-N(CH3)2 (Strong Electron-donating)Very Significant IncreaseIncreaseSignificant Red-shift (bathochromic)

By systematically exploring these structure-property relationships through computational modeling, researchers can efficiently identify promising candidates for synthesis and experimental validation, accelerating the discovery of new indolizine-based materials and therapeutic agents.

Chemical Reactivity and Derivatization Strategies for 6 Ethyl 2 Phenylindolizine

Electrophilic Aromatic Substitution Reactions

The indolizine (B1195054) nucleus is classified as a π-excessive heterocycle, making it highly susceptible to electrophilic attack. mdpi.commsu.ru This reactivity is predominantly centered on the five-membered pyrrole (B145914) ring, which bears a higher electron density compared to the pyridine (B92270) ring. nih.gov

Electrophilic substitution on the indolizine core occurs with high regioselectivity, preferentially at the C-3 position, and subsequently at the C-1 position if C-3 is blocked. jbclinpharm.orgcore.ac.uk Molecular orbital calculations confirm that the C-3 position is the most electron-rich and therefore the most reactive site for electrophilic attack, followed by C-1. jbclinpharm.org

In 6-ethyl-2-phenylindolizine, the substituents play a crucial role in directing incoming electrophiles:

2-Phenyl Group : This group is conjugated with the indolizine system. Through resonance, it donates electron density to the pyrrole ring, further activating the C-1 and C-3 positions towards electrophilic substitution.

6-Ethyl Group : As an alkyl group, it is a weak electron-donating group through induction. Its primary effect is on the electron density of the six-membered pyridine ring. Its influence on the reactivity of the distant pyrrole ring is minimal compared to the electronic effects of the ring nitrogen and the 2-phenyl group.

Therefore, electrophilic attack on this compound is expected to occur almost exclusively at the C-3 position due to the combined directing effects of the ring nitrogen and the 2-phenyl substituent. If the C-3 position were occupied, substitution would then be directed to the C-1 position. Studies on 2-phenylindolizine (B189232) have shown that nitration can also occur on the phenyl ring, typically at the para-position, indicating that the indolizine ring system is a powerful activating group. jbclinpharm.org

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of this compound

PositionPredicted ReactivityRationaleSupporting Evidence (General Indolizines)
C-3 Most Reactive Highest electron density; stabilized cationic intermediate. Activated by the 2-phenyl group.Preferred site for various electrophiles (nitration, halogenation, acylation). nih.govjbclinpharm.org
C-1 Second Most Reactive High electron density, but less than C-3. Activated by the 2-phenyl group.Substitution occurs here if C-3 is blocked. jbclinpharm.org
C-5, C-7, C-8 Low Reactivity Part of the electron-deficient pyridine ring.Generally resistant to electrophilic attack. jbclinpharm.orgcore.ac.uk
Phenyl Ring Reactive Activated by the attached indolizine nucleus.Nitration of 2-phenylindolizine yields the 2-p-nitrophenyl derivative. jbclinpharm.org

Nucleophilic Additions and Substitutions

In contrast to its high reactivity towards electrophiles, the electron-rich indolizine system is generally resistant to nucleophilic attack. jbclinpharm.orgcore.ac.ukjbclinpharm.org The presence of the electron-donating 2-phenyl and 6-ethyl groups in this compound further increases the electron density of the heterocyclic system, reinforcing its resistance to nucleophiles.

However, nucleophilic substitution can be achieved if the indolizine ring is functionalized with strong electron-withdrawing groups. jbclinpharm.orgusp.br For instance, the introduction of a nitro or cyano group onto the pyridine ring (e.g., at the C-6 or C-8 positions) would render the ring sufficiently electron-deficient to undergo nucleophilic aromatic substitution (SNAr). msu.ruusp.br In a hypothetical 6-nitro-2-phenylindolizine (B11873507) derivative, a nucleophile could potentially displace a leaving group at an adjacent position.

Cycloaddition Reactions (Beyond Initial Indolizine Formation)

The indolizine system can participate as an 8π component in [8+2] cycloaddition reactions, a process that extends beyond the initial synthesis of the core structure. researchgate.net These reactions typically occur with electron-deficient alkynes, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), to yield cycl[3.2.2]azine derivatives. mdpi.comnih.gov The reaction of this compound with an alkyne would proceed through an initial [8+2] cycloaddition to form a dihydrocyclazine intermediate, which would then undergo dehydrogenation (often facilitated by an oxidant like palladium on carbon) to furnish the aromatic cyclazine. mdpi.comresearchgate.net

In some cases, indolizines with leaving groups at the C-3 or C-5 positions can undergo cycloaddition followed by elimination of the leaving group, negating the need for an external oxidant. mdpi.com Furthermore, visible-light-induced intermolecular [3+2] annulations of indolizines with internal alkynes have been developed to afford highly fluorescent pyrrolo[2,1,5-cd]indolizine derivatives. researchgate.net This modern synthetic method represents another potential pathway for the advanced derivatization of the this compound core.

Table 2: Potential Cycloaddition Reactions of this compound

Reaction TypeReactantPotential ProductConditions
[8+2] Cycloaddition Electron-deficient alkyne (e.g., DMAD)Substituted Cycl[3.2.2]azineThermal or catalytic, often with an oxidant (e.g., Pd/C). mdpi.comnih.gov
[3+2] Annulation Internal alkyneSubstituted Pyrrolo[2,1,5-cd]indolizineVisible-light photocatalysis, air as oxidant. researchgate.net

Functional Group Interconversions on the Indolizine Core

The substituents on the this compound core can be chemically modified to introduce new functionalities.

Interconversion of the 6-Ethyl Group : The ethyl group at the C-6 position, being on the pyridine ring, can undergo reactions typical of alkylarenes. For example, oxidation could potentially convert the ethyl group to an acetyl group (6-acetyl-2-phenylindolizine) or a carboxylic acid.

Interconversion of the 2-Phenyl Group : The phenyl ring can undergo electrophilic substitution, such as nitration or halogenation, primarily at the para position. jbclinpharm.org A resulting nitro group could then be reduced to an amino group, providing a handle for further derivatization, such as diazotization or acylation.

Interconversion of Newly Introduced Groups : Functional groups introduced via electrophilic substitution at C-3 can be transformed. For instance, a C-3 acyl group, introduced via Friedel-Crafts acylation, could be reduced to an alkyl group (e.g., via Wolff-Kishner or Clemmensen reduction) or an alcohol (e.g., using NaBH4). A nitro group at C-3 could be reduced to a 3-amino derivative.

Design and Synthesis of Advanced this compound Derivatives

The design and synthesis of advanced derivatives of this compound leverage the inherent reactivity of the core and modern synthetic methodologies to introduce complex and diverse chemical functionalities.

A key strategy for creating advanced derivatives is the late-stage functionalization of the pre-formed indolizine scaffold. bohrium.comrsc.org

Palladium-Catalyzed Cross-Coupling : A highly effective method for creating C-C and C-N bonds is through palladium-catalyzed cross-coupling reactions. nih.gov This would first require the introduction of a halogen (e.g., bromine or iodine) onto the indolizine core. Electrophilic bromination would yield 3-bromo-6-ethyl-2-phenylindolizine. This bromo derivative could then serve as a substrate in Suzuki, Heck, Sonogashira, or Buchwald-Hartwig amination reactions to introduce a wide array of aryl, heteroaryl, vinyl, alkynyl, or amino functionalities at the C-3 position.

Directed Metalation : Another powerful strategy is directed metalation. Studies on 2-phenylindolizine have shown that direct lithiation occurs regioselectively at the C-5 position. chim.itmdpi.com It is plausible that this compound would behave similarly, allowing for the introduction of a lithium atom at C-5. Quenching this organolithium intermediate with various electrophiles (e.g., DMF for a formyl group, I2 for an iodo group, or benzophenone (B1666685) for a hydroxydiphenylmethyl group) would provide access to a range of 5-substituted derivatives that are not accessible through electrophilic substitution. mdpi.comresearchgate.net The resulting 5-iodo derivative could itself be used in subsequent cross-coupling reactions.

C-H Activation : Modern C-H activation/functionalization techniques offer a direct route to derivatization without pre-functionalization. bohrium.comworktribe.com While specific examples for this compound are not documented, rhodium and palladium-catalyzed methods have been used for the C-H olefination and arylation of other indolizines, primarily at the C-3 position. nih.govbohrium.com

Table 3: Strategies for the Synthesis of Advanced this compound Derivatives

StrategyPosition FunctionalizedKey IntermediateExamples of Introduced Functionalities
Electrophilic Halogenation followed by Cross-Coupling C-33-Bromo-6-ethyl-2-phenylindolizineAryl, heteroaryl, vinyl, alkynyl, amino groups. nih.gov
Directed Lithiation followed by Electrophilic Quench C-55-Lithio-6-ethyl-2-phenylindolizineFormyl, iodo, benzoyl, hydroxylalkyl groups. mdpi.comresearchgate.net
Direct C-H Activation/Functionalization C-3(none)Aryl, alkyl, and alkenyl groups. nih.govbohrium.com
Friedel-Crafts Acylation/Hydroxyalkylation C-3(none)Acyl, hydroxyalkylketo groups. nih.gov

Advanced Applications of 6 Ethyl 2 Phenylindolizine Scaffolds in Academic Chemistry

Indolizine (B1195054) Derivatives as Building Blocks in Complex Molecule Synthesis

The inherent reactivity and structural characteristics of the indolizine nucleus make it a versatile building block in organic synthesis. chim.itjbclinpharm.org Chemists have leveraged this scaffold to develop efficient pathways to more complex molecules and to devise novel synthetic strategies.

The development of stable and electronically tunable polycyclic aromatic compounds (PACs) is a major focus in organic chemistry, driven by their potential in optoelectronics. chemrxiv.orgacs.orgchemrxiv.org Indolizine derivatives serve as crucial precursors in this field. Researchers have designed and synthesized new classes of π-expanded indoloindolizines by merging indole (B1671886) and indolizine moieties into a single polycyclic framework. chemrxiv.orgacs.orgchemrxiv.orgresearchgate.net This approach addresses the poor stability often seen in conventional PACs like acenes, which are prone to photooxidation. chemrxiv.orgchemrxiv.org

The strategic fusion of these heterocyclic systems allows for precise control over the electronic structure of the resulting PAC. chemrxiv.orgacs.org By applying principles like the Glidewell-Lloyd rule, which predicts that in fused polycyclic systems larger rings tend to lose aromaticity, chemists can modulate the HOMO-LUMO gap. chemrxiv.orgchemrxiv.org For example, benzannulation (fusing a benzene (B151609) ring) at specific positions can fine-tune the electronic and optical properties of the final compound. chemrxiv.orgacs.orgchemrxiv.org Similarly, adding phenyl rings at the 2 and 3-positions integrates them into the global aromatic system, whereas attachment at other positions can create localized electronic circuits, promoting more indole-like character. acs.orgchemrxiv.orgacs.org These synthetic strategies have led to the creation of a wide range of stable π-expanded derivatives with unique properties. acs.orgchemrxiv.org

The indolizine scaffold, including derivatives like 2-phenylindolizine (B189232), is instrumental in the development of new synthetic methodologies. chim.itjbclinpharm.org The synthesis of the indolizine core itself has evolved from classical methods like the Tschitschibabin reaction to more modern techniques involving transition metal catalysis and cycloaddition reactions. chim.itjbclinpharm.orgrsc.org

Key synthetic approaches for functionalizing indolizines include:

1,3-Dipolar Cycloadditions: This is a widely used method where pyridinium (B92312) ylides react with various dipolarophiles, such as electron-deficient alkynes and alkenes, to construct the indolizine skeleton with great structural diversity. ijettjournal.orgchim.it

Metal-Catalyzed Reactions: Palladium- and copper-catalyzed cross-coupling reactions are employed to introduce aryl groups and other substituents onto the indolizine ring. ijettjournal.orgresearchgate.net For instance, a variety of 2,5-diaryl-indolizines have been prepared via palladium-catalyzed cross-coupling of organozinc reagents with aromatic halides. researchgate.net Rhodium-catalyzed tandem hydroformylation and cyclization has also been used to create specific derivatives. ijettjournal.org

Direct Functionalization: Methods for direct C-H functionalization are also being explored. Renard and Gubin first reported the regioselective lithiation of 2-phenylindolizine at the C-5 position, allowing for the introduction of various electrophiles. chim.it More recently, electrochemical methods have been developed for the C-H/N-H cross-coupling of 2-phenylindolizines with other molecules, such as phenothiazines, providing a green and catalyst-free approach to novel C-N bond formation. researchgate.net

Table 1: Selected Synthetic Methodologies for Indolizine Derivatives

Methodology Reagents/Catalysts Type of Transformation Reference
1,3-Dipolar Cycloaddition Pyridinium ylides, electron-deficient alkynes/alkenes Ring formation ijettjournal.orgchim.it
Tschitschibabin Reaction 2-Alkylpyridine, α-halocarbonyl Ring formation jbclinpharm.org
Scholtz Reaction 2-Methylpyridine, acetic anhydride Ring formation jbclinpharm.org
Palladium-Catalyzed Coupling Organozinc reagents, aromatic halides, Pd catalyst C-C bond formation researchgate.net
Electrochemical C-H Amination Unprotected phenols, undivided electrolytic cell C-N bond formation researchgate.net
Regioselective Lithiation n-Butyllithium, electrophiles C-H functionalization chim.it

Precursors to Polycyclic Aromatic Compounds

Exploration in Organic Materials Science

The tunable electronic and photophysical properties of indolizine derivatives make them attractive candidates for applications in organic materials science, from semiconductors to fluorescent materials. chim.itchemrxiv.orgchemrxiv.org

The search for stable, high-performance organic semiconductors is critical for the advancement of next-generation electronics. acs.orgacs.org Indolizine-based materials, particularly π-expanded indoloindolizines, have emerged as a promising class of organic semiconductors. acs.orgchemrxiv.org These compounds can be designed to exhibit ambipolar charge transport properties, meaning they can conduct both holes and electrons, which is a desirable characteristic for many electronic devices. acs.orgresearchgate.net

To demonstrate their practical utility, researchers have fabricated organic field-effect transistors (OFETs) using these newly developed indoloindolizine materials. acs.orgchemrxiv.orgchemrxiv.org The performance of these devices is directly related to the molecular structure and the resulting electronic properties, such as the HOMO-LUMO gap. chemrxiv.orgchemrxiv.org Strategic modifications, like the dearomatization of the six-membered ring in the indolizine moiety through benzannulation, have been shown to be an effective way to tune these properties and enhance conductivity. chemrxiv.orgchemrxiv.org The enhanced stability of these indoloindolizine frameworks against photooxidation compared to traditional acene-based semiconductors further highlights their potential for practical applications in organic electronics. acs.orgresearchgate.net

Indolizine derivatives are also being investigated for their potential use in photovoltaic devices, particularly in dye-sensitized solar cells (DSSCs). chim.it In a DSSC, a sensitizer (B1316253) dye absorbs light and injects electrons into a semiconductor material. Substituted indolizines have been employed as organic sensitizers due to their strong light absorption and suitable electronic properties. chim.it

The unique optoelectronic characteristics of indolizine-based materials, such as a high absorption coefficient over a wide wavelength range and tunable band gaps, are advantageous for photovoltaic applications. mdpi.com Research into the electrochemical behavior of some nitrophenyl-substituted indolizines has shown oxidation processes that suggest their potential utility in electronic applications, although further investigation into their performance and stability within a complete solar cell device is ongoing. researchgate.net

Indolizine derivatives are well-known for their strong fluorescence, a property that is being extensively researched for applications in optoelectronic devices and sensors. chim.itresearchgate.net The indolizine core provides a rigid, planar structure that often leads to high quantum yields and distinct optical properties. chim.it

Research has shown that the fluorescence of these compounds can be tuned across the visible spectrum by modifying the substituents on the indolizine ring. chemrxiv.orgacs.orgmdpi.com For example, the introduction of different aryl groups at the 2 and 5-positions of the indolizine core can systematically alter the absorption and emission wavelengths. researchgate.net This tunability makes 2,5-diaryl-indolizines promising candidates for use in optoelectronic devices. researchgate.net

The photophysical properties of these materials are highly sensitive to their environment. Studies have investigated the fluorescence of indolizine derivatives in various solvents, revealing changes in emission based on solvent polarity. researchgate.net Some derivatives also function as fluorescent pH sensors, exhibiting different optical responses under acidic or basic conditions. mdpi.com The development of π-expanded indoloindolizines has yielded materials that exhibit vivid colors and strong fluorescence, further establishing the indolizine framework as a versatile platform for creating novel fluorescent materials. chemrxiv.orgacs.orgchemrxiv.orgchemrxiv.org

Table 2: Optical Properties of Selected Indolizine-Based Dyes

Compound Solvent Absorption Max (λmax abs, nm) Emission Max (λmax em, nm) Stokes Shift (nm) Quantum Yield (Φ) Reference
SO3C5 DMSO 788 811 23 0.007 sci-hub.red
SO3C5 Methanol 785 804 19 0.006 sci-hub.red
SO3SQ DMSO 702 728 26 0.491 sci-hub.red
SO3SQ Methanol 688 708 20 0.509 sci-hub.red
SO3SQ Water 685 704 19 0.134 sci-hub.red

Fluorescent Material Research and Optical Properties (excluding biological markers)

Chromophoric System Analysis

The chromophoric system of 2-phenylindolizine derivatives is characterized by a delocalized 10π-electron system, which is responsible for their absorption of light and color. usp.br The electronic properties and reactivity of the indolizine core are influenced by the nitrogen atom in both the five-membered and six-membered rings. usp.br The five-membered ring has reactivity comparable to pyrrole (B145914), making it susceptible to electrophilic substitution, while the six-membered ring is more akin to pyridine (B92270). usp.br

In 2-phenylindolizine systems, there is a notable donor-acceptor interaction between the electron-donating indolizine ring and the substituents. rsc.orgrsc.org When electron-accepting groups, such as benzoyl, are present, the absorption and emission maxima are significantly red-shifted compared to the parent indolizine. rsc.org This shift indicates a charge-transfer character within the molecule. The planarity and conformation of the substituents play a crucial role in the extent of π-conjugation and, consequently, the observed color. For instance, in dimethyl-5-benzoyl-3-phenylindolizine-1,2-dicarboxylate, the color of its crystals—ranging from orange to yellow-green—is dictated by the degree of π-conjugation between the indolizine chromophore and the carbonyl groups of the benzoyl substituent, which adopt different orientations in different polymorphs. uc.pt

The substitution pattern on the 2-phenyl ring itself also modulates the electronic and photophysical properties. The introduction of either electron-donating or electron-withdrawing groups on the phenyl ring has been a strategy to tune the characteristics of these compounds for applications like near-infrared (NIR) emissive dyes. scispace.comsnnu.edu.cn Furthermore, the protonation of the indolizine system can lead to a breakdown of its aromaticity, resulting in a hypsochromic (blue) shift in the fluorescence emission. rsc.org

Detailed spectroscopic analysis, including one- and two-dimensional NMR, has been instrumental in the complete assignment of all proton and carbon signals in 2-substituted indolizines, providing a deep understanding of their molecular structure. core.ac.uk

Table 1: Photophysical Properties of Selected Indolizine Derivatives in Acetonitrile (B52724).
Compoundλabs (nm)λem (nm)Stokes Shift (nm)Quantum Yield (Φfl)Reference
Dimethyl 2-phenyl-3-benzoylindolizine-1,2-dicarboxylate405525120Low rsc.org
Dimethyl 2-(4-ethoxycarbonylphenyl)-3-benzoylindolizine-1,2-dicarboxylate405530125Low rsc.org
Methyl 3-benzoyl-2-phenylindolizine-1-carboxylate405550145Low rsc.org
Quantum Yield and Fluorescence Quenching Studies

Indolizine and its derivatives are known for their favorable fluorescent properties, making them suitable for applications as functional dyes and fluorescent probes. rsc.orgrsc.org The parent indolizine compound exhibits a high fluorescence quantum yield (Φfl = 0.84 in hexane). rsc.org However, the introduction of certain substituents can dramatically alter this property.

The fluorescence quantum yield of 2-phenylindolizine derivatives is highly sensitive to their substitution pattern and the surrounding solvent environment. For example, the presence of carbonyl groups on the indolizine scaffold can lead to fluorescence quenching, resulting in relatively low quantum yields. rsc.orgrsc.org This quenching effect is a common phenomenon observed in many organic fluorophores.

Studies on various 2-arylindolizine derivatives have shown that the nature of the aryl group and other substituents influences fluorescence efficiency. usp.br Research on 5-formyl-2-aryl indolizines revealed that compounds with a 2-phenyl group generally exhibit higher fluorescence efficiency and longer lifetimes compared to other analogues. usp.br The solvent also plays a critical role; for instance, these compounds generally show higher Stokes shifts, quantum yields, and lifetimes in dimethyl sulfoxide (B87167) (DMSO) compared to methanol. usp.br

The fluorescence of indolizine derivatives can be quenched by various mechanisms. In some cases, the formation of a non-fluorescent spirolactone, as seen in a rhodindolizine derivative synthesized from 1-methyl-2-phenylindolizine (B15069248), completely quenches fluorescence. scispace.comsnnu.edu.cn However, the fluorescence can be restored upon ring-opening of the lactone, demonstrating a "turn-on" sensor mechanism. scispace.comsnnu.edu.cn The development of water-soluble indolizine-based cyanine (B1664457) and squaraine dyes has led to materials with exceptionally high quantum yields (up to 58%) in fetal bovine serum, highlighting their potential for biological imaging. nih.gov

Table 2: Quantum Yield of an Indolizine Derivative in Various Solvents.
SolventQuantum Yield (Q.Y.)Reference
Carbon Tetrachloride0.0451 researchgate.net
Dioxane0.0064 researchgate.net
DMSO0.0047 researchgate.net

Future Directions and Emerging Research Avenues for 6 Ethyl 2 Phenylindolizine Chemistry

Development of Novel and Sustainable Synthetic Protocols

The synthesis of indolizine (B1195054) derivatives has traditionally relied on established methods like the Tschitschibabin reaction and 1,3-dipolar cycloadditions. jbclinpharm.orgresearchgate.net However, the future of 6-Ethyl-2-phenylindolizine synthesis lies in the development of more sustainable and efficient protocols. Modern synthetic chemistry is increasingly focused on "green" principles, emphasizing the use of safer solvents and energy-efficient processes. ijettjournal.org

Future research will likely focus on metal-catalyzed reactions, which offer high efficiency and selectivity. For instance, palladium- and copper-catalyzed systems have shown promise in constructing the indolizine core. rsc.org One-pot processes, such as rhodium-catalyzed tandem hydroformylation, dehydration, and cyclization, represent a promising avenue for creating substituted indolizines from simple starting materials. ijettjournal.org Additionally, catalyst-free methods, like photochemical routes, are being explored to synthesize indolizine derivatives, offering a greener alternative to traditional base- and catalyst-driven reactions. rsc.org The development of multicomponent reactions, where multiple starting materials are combined in a single step to form complex products, will also be crucial for the efficient and atom-economical synthesis of this compound and its analogues. ua.es

Table 1: Emerging Sustainable Synthetic Methods for Indolizine Derivatives
Synthetic StrategyKey FeaturesPotential Advantages for this compound SynthesisReference
Metal-Catalyzed Cross-CouplingUtilizes catalysts like palladium and copper to form C-C and C-N bonds.High efficiency, regioselectivity, and functional group tolerance. rsc.org
One-Pot Tandem ReactionsCombines multiple reaction steps in a single pot without isolating intermediates.Increased efficiency, reduced waste, and simplified procedures. ijettjournal.org
Photochemical SynthesisUses light to initiate chemical reactions.Often catalyst- and base-free, leading to cleaner reactions. rsc.org
Multicomponent ReactionsThree or more reactants combine in a single step.High atom economy, diversity-oriented synthesis. ua.es

Expanding the Scope of C-H Functionalization

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, allowing for the modification of chemical structures without the need for pre-functionalized starting materials. For the this compound core, expanding the scope of C-H functionalization opens up a vast chemical space for creating novel derivatives with tailored properties. researchgate.net

Current research has demonstrated the feasibility of C-H functionalization on the indolizine ring. For example, palladium-catalyzed C-H functionalization has been used to synthesize NIR II emissive dyes from 1-methyl-2-phenylindolizine (B15069248) derivatives. nsf.gov This approach allows for the introduction of various functional groups at specific positions on the indolizine core, which can be used to tune the electronic and photophysical properties of the molecule.

Future efforts will likely focus on developing more versatile and regioselective C-H functionalization methods for the this compound scaffold. This includes exploring a wider range of catalysts, including those based on earth-abundant metals, and developing new directing groups to control the site of functionalization. The ability to selectively functionalize different C-H bonds on both the pyridine (B92270) and pyrrole (B145914) rings of the indolizine core will be crucial for accessing a diverse library of derivatives. researchgate.netusp.br Late-stage functionalization, where complex molecules are modified in the final steps of a synthesis, will be particularly valuable for rapidly creating analogues of this compound for various applications.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. For this compound, advanced computational modeling can provide valuable insights into its structure, properties, and reactivity, thereby guiding the design of new derivatives and synthetic strategies. researchgate.net

Techniques such as Density Functional Theory (DFT) can be used to predict the electronic structure, molecular geometry, and spectroscopic properties of this compound and its derivatives. This information can help in understanding the structure-property relationships and in designing molecules with desired characteristics. For instance, computational studies can predict the photophysical properties of new indolizine-based dyes, aiding in the development of materials for optoelectronic devices. researchgate.net

Molecular docking simulations can be employed to predict the binding interactions of this compound derivatives with various targets, which is particularly relevant for the rational design of new catalysts or materials with specific recognition properties. researchgate.net Furthermore, computational models can be used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new compounds, which is crucial for developing new chemical entities with desirable pharmacokinetic profiles. nih.gov As computational methods become more accurate and efficient, they will play an increasingly important role in accelerating the discovery and development of new this compound-based technologies.

Table 2: Applications of Computational Modeling in this compound Chemistry
Computational MethodApplicationPredicted PropertiesReference
Density Functional Theory (DFT)Predicting molecular structure and properties.Electronic structure, geometry, spectroscopic properties. researchgate.net
Molecular DockingSimulating binding interactions.Binding affinity and mode of interaction with target molecules. researchgate.net
ADME ModelingPredicting pharmacokinetic properties.Absorption, distribution, metabolism, and excretion profiles. nih.gov

Exploration of this compound in Emerging Chemical Technologies (excluding biological/medical)

While indolizine derivatives have been extensively studied for their biological activities, the unique electronic and photophysical properties of the this compound scaffold make it a promising candidate for a range of emerging chemical technologies. chim.it

The π-electron-rich nature of the indolizine core, combined with the ability to introduce various substituents, allows for the fine-tuning of its photophysical properties. This makes this compound and its derivatives attractive for applications in materials science, such as the development of organic light-emitting diodes (OLEDs), fluorescent probes, and dyes for various applications. rsc.orgrsc.org For example, 2,5-diaryl-indolizines have shown promise as materials for optoelectronic devices. researchgate.net The development of indolizine-based NIR II emissive dyes highlights their potential in areas requiring deep tissue penetration of light, such as optical recording and thermal writing displays. nsf.gov

Furthermore, the catalytic potential of metal complexes incorporating indolizine-based ligands is an area ripe for exploration. The nitrogen atom in the indolizine ring can coordinate to metal centers, and the electronic properties of the ligand can be tuned by modifying the substituents on the indolizine core. This could lead to the development of novel catalysts for a variety of organic transformations. The exploration of this compound in these non-biological applications represents a significant and exciting future direction for this versatile heterocyclic compound.

Q & A

Q. What are the established synthetic routes for 6-Ethyl-2-phenylindolizine, and how can experimental reproducibility be ensured?

  • Methodological Answer : The synthesis of this compound typically involves cyclization reactions, such as the Chichibabin indolizine synthesis or transition-metal-catalyzed cross-coupling. To ensure reproducibility:
  • Purification : Use column chromatography with solvent gradients (e.g., hexane/ethyl acetate) and confirm purity via HPLC (>95%) .
  • Characterization : Employ 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS) for structural validation. Include melting point analysis and IR spectroscopy for functional group confirmation .
  • Data Reporting : Tabulate reaction conditions (e.g., temperature, catalyst loading) and yields (see Table 1).

Table 1 : Example Synthesis Protocol

StepReagents/ConditionsYield (%)Purity (HPLC)
1Pd(OAc)2_2, 80°C7296.5
2NaBH4_4, EtOH8598.2

Q. How can researchers validate the structural identity of this compound?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:
  • Spectroscopy : Compare experimental 1H^1H-NMR chemical shifts (e.g., δ 7.2–8.1 ppm for aromatic protons) with computational predictions (DFT/B3LYP/6-31G**) .
  • X-ray Crystallography : Resolve the crystal structure to confirm substituent positions and bond angles. Include CIF files in supplementary materials .

Advanced Research Questions

Q. How should researchers address contradictions in reported physicochemical properties of this compound?

  • Methodological Answer : Conduct a systematic review of literature data (e.g., logP, solubility) and identify sources of variability:
  • Experimental Conditions : Compare solvent systems (e.g., aqueous vs. DMSO) and temperature gradients .
  • Statistical Re-analysis : Apply ANOVA or t-tests to assess significance of discrepancies. Report confidence intervals (95% CI) .
  • Example : If logP values conflict (2.5 vs. 3.1), verify measurement methods (shake-flask vs. HPLC) and adjust for ionization effects .

Q. What computational strategies are effective for predicting the reactivity of this compound in novel reactions?

  • Methodological Answer : Use quantum mechanical (QM) and molecular dynamics (MD) simulations:
  • Reactivity Prediction : Perform Fukui function analysis to identify nucleophilic/electrophilic sites .
  • Docking Studies : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina, validating with experimental IC50_{50} values .
  • Data Integration : Cross-reference computed activation energies (ΔG‡) with kinetic experimental data (e.g., Arrhenius plots) .

Q. How can researchers design robust SAR (Structure-Activity Relationship) studies for this compound derivatives?

  • Methodological Answer :
  • Derivative Synthesis : Systematically modify substituents (e.g., ethyl → methyl, phenyl → pyridyl) and assess biological activity (e.g., IC50_{50} in enzyme assays) .
  • Multivariate Analysis : Use principal component analysis (PCA) to correlate structural descriptors (e.g., Hammett σ) with activity trends .
  • Limitations : Address solubility biases by normalizing data to partition coefficients (logD) .

Methodological Best Practices

Q. What strategies enhance the reproducibility of pharmacological assays involving this compound?

  • Methodological Answer :
  • Assay Design : Include positive/negative controls (e.g., known inhibitors) and triplicate measurements .
  • Data Transparency : Report Z’-factors for high-throughput screens and raw data in supplementary files .
  • Ethical Compliance : Adhere to ARRIVE guidelines for in vivo studies, detailing animal models and ethical approvals .

Q. How should researchers structure literature reviews to identify knowledge gaps in this compound research?

  • Methodological Answer :
  • Database Searches : Use SciFinder and Reaxys with keywords (e.g., "indolizine derivatives," "synthetic methods") and Boolean operators .
  • Inclusion/Exclusion Criteria : Filter studies by publication date (last 10 years), peer-reviewed status, and experimental rigor .
  • Gap Analysis : Map existing studies to identify under-explored areas (e.g., metabolic stability, in vivo toxicity) .

Data Presentation & Analysis

Q. What statistical methods are appropriate for analyzing dose-response data in this compound bioactivity studies?

  • Methodological Answer :
  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism .
  • Error Propagation : Calculate standard errors for EC50_{50} values via bootstrap resampling (n=1000 iterations) .
  • Visualization : Use heatmaps to compare potency across derivative libraries .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.